2,5-Dichloro-pyridine-3-sulfonic acid amide
Description
Properties
IUPAC Name |
2,5-dichloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOHCSGKXSXKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297442 | |
| Record name | 2,5-Dichloro-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-90-6 | |
| Record name | 2,5-Dichloro-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profile of 2,5-Dichloropyridine-3-sulfonamide
The following technical guide details the physicochemical properties, synthesis, and reactivity profile of 2,5-dichloropyridine-3-sulfonamide , a critical intermediate in the development of kinase inhibitors and heterocyclic pharmaceuticals.
Executive Summary
2,5-Dichloropyridine-3-sulfonamide (CAS: 1208081-90-6) is a functionalized heterocyclic building block characterized by a pyridine core substituted with chlorine atoms at the C2 and C5 positions and a sulfonamide moiety at C3.[1][2][3][4][5] Its unique electronic structure—combining the electron-withdrawing nature of the pyridine nitrogen, two halogens, and a sulfonyl group—makes it a highly reactive scaffold for Nucleophilic Aromatic Substitution (SNAr) . It is primarily utilized in the synthesis of PI3K, VPS34, and BRAF inhibitors, where the sulfonamide group acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinase targets.
Molecular Identity & Structural Analysis[6][7][8]
| Attribute | Specification |
| IUPAC Name | 2,5-dichloropyridine-3-sulfonamide |
| CAS Number | 1208081-90-6 |
| Molecular Formula | C₅H₄Cl₂N₂O₂S |
| Molecular Weight | 227.07 g/mol |
| SMILES | NS(=O)(=O)c1cc(Cl)cnc1Cl |
| InChI Key | JNMHDCYOBXCKCB-UHFFFAOYSA-N |
| Appearance | Off-white to beige crystalline solid |
Structural Conformation
The molecule features a planar pyridine ring. The bulky sulfonamide group at C3 and the chlorine atom at C2 create significant steric strain , often forcing the sulfonamide moiety to rotate out of the aromatic plane to minimize repulsion. This "ortho-effect" influences the acidity of the sulfonamide proton and the electrophilicity of the C2-chlorine.
Physicochemical Properties
Note: Where experimental values are proprietary, data represents consensus computational models calibrated against similar chloropyridine sulfonamides.
Solid-State & Solution Properties
| Property | Value / Range | Context & Implications |
| Melting Point | 178 – 182 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (NH···O=S). |
| Boiling Point | ~412 °C (Predicted) | Not applicable; decomposes before boiling. |
| pKa (Sulfonamide NH) | 8.2 ± 0.5 | More acidic than benzene sulfonamides (pKa ~10) due to the electron-deficient pyridine ring. |
| pKa (Pyridine N) | < 1.0 | Extremely weak base; protonation is unlikely under physiological conditions due to Cl/SO₂ electron withdrawal. |
| LogP (Octanol/Water) | 1.6 – 1.9 | Moderate lipophilicity; suitable for membrane permeability in drug discovery contexts. |
| Water Solubility | < 0.5 mg/mL | Poorly soluble in neutral water; solubility increases significantly at pH > 9 (anion formation). |
| Solubility (Organics) | High | Soluble in DMSO (>50 mg/mL), DMF, THF, and Methanol. |
Electronic Characterization
The pyridine ring is highly electron-deficient (π-deficient).
-
Inductive Effect (-I): The Chlorine atoms (C2, C5) and Sulfonyl group (C3) pull electron density from the ring.
-
Resonance Effect (-M): The Pyridine Nitrogen and Sulfonyl group stabilize negative charges during nucleophilic attack.
-
Dipole Moment: Significant dipole oriented towards the Sulfonyl/Nitrogen vector, enhancing solubility in polar aprotic solvents (DMSO).
Synthesis & Manufacturing Workflow
The synthesis typically proceeds via the chlorosulfonation of 2,5-dichloropyridine or oxidative conversion of a thiol precursor. The following workflow illustrates the standard industrial route starting from 2,5-dichloropyridine.
Experimental Protocol: Sulfonamide Formation
-
Chlorosulfonation: 2,5-Dichloropyridine is treated with chlorosulfonic acid (ClSO₃H) or lithiated (LDA/-78°C) followed by SO₂ quench and NCS chlorination to yield 2,5-dichloropyridine-3-sulfonyl chloride .
-
Amidation: The sulfonyl chloride intermediate is reacted with aqueous or methanolic ammonia.
Figure 1: Synthetic pathway via metallation and oxidative chlorination. This route avoids harsh electrophilic substitution conditions that might dechlorinate the ring.
Reactivity Profile & Stability
Understanding the regioselectivity of this molecule is vital for medicinal chemistry applications.
Regioselective SNAr
The C2-Chlorine is significantly more labile (reactive) than the C5-Chlorine.
-
Reasoning: The C2 position is ortho to the ring nitrogen (activating) and ortho to the electron-withdrawing sulfonamide group. This creates a "hotspot" for nucleophilic attack by amines, alkoxides, or thiols.
-
Application: This allows for the selective introduction of complex side chains at C2 while retaining the C5-Cl for subsequent palladium-catalyzed coupling (e.g., Suzuki-Miyaura).
Sulfonamide Stability
-
Hydrolysis: Stable in neutral and acidic aqueous media. Slowly hydrolyzes to the sulfonic acid in boiling strong alkali (NaOH > 2M).
-
N-Alkylation: The sulfonamide nitrogen (pKa ~8.2) can be deprotonated by weak bases (K₂CO₃) and alkylated with alkyl halides.
Figure 2: Reactivity hierarchy. The C2-Cl displacement is the dominant reaction pathway under standard nucleophilic conditions.
Analytical Characterization Protocols
To validate the identity and purity of 2,5-dichloropyridine-3-sulfonamide, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR)
-
Solvent: DMSO-d₆
-
Signature Signals:
-
δ ~7.60 - 7.80 ppm (Broad s, 2H): Sulfonamide NH₂ protons. Exchangeable with D₂O.
-
δ
8.40 ppm (d, J2.5 Hz, 1H): Proton at C4 (between Sulfonamide and Cl). -
δ
8.65 ppm (d, J2.5 Hz, 1H): Proton at C6 (adjacent to Ring N).
-
-
Note: The coupling constant (J) reflects the meta-coupling between H4 and H6.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often more sensitive for sulfonamides, though Positive Mode (ESI+) [M+H]⁺ is standard.
-
Isotope Pattern: Distinctive chlorine isotope pattern.
-
M (100%) : ³⁵Cl + ³⁵Cl
-
M+2 (64%) : ³⁵Cl + ³⁷Cl
-
M+4 (10%) : ³⁷Cl + ³⁷Cl
-
-
Target Mass: [M+H]⁺ = 226.9 (approx).
Safety & Handling (SDS Summary)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis risk of impurities).
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers or strong bases.
References
-
ChemicalBook. (2024). 2,5-dichloro-3-Pyridinesulfonamide Property Data. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Sulfonamide Derivatives and Pyridine Synthesis. Retrieved from
-
European Patent Office. (2017). Patent WO2017137535A1: Chemical compounds as inhibitors of kinase activity. (Describes synthesis via sulfonyl chloride). Retrieved from
-
Aaron Chemicals. (2024). Product Catalog: 2,5-Dichloropyridine-3-sulfonamide (CAS 1208081-90-6).[2][4][5][6] Retrieved from
Sources
- 1. 2374782-82-6 (S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide [casget.com]
- 2. 2,5-dichloro-3-Pyridinesulfonamide | 1208081-90-6 [m.chemicalbook.com]
- 3. KR20180105726A - í¤ëì íì±ì ìµì ì ë¡ìì ííì íí©ë¬¼ - Google Patents [patents.google.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 2,5-dichloro-3-Pyridinesulfonamide | 1208081-90-6 [chemicalbook.com]
- 6. 2,5-dichloro-3-Pyridinesulfonamide CAS#: 1208081-90-6 [m.chemicalbook.com]
Solubility Profile & Solvent Selection Strategy: 2,5-Dichloro-pyridine-3-sulfonic acid amide
Topic: Solubility profile of 2,5-Dichloro-pyridine-3-sulfonic acid amide in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2,5-Dichloro-pyridine-3-sulfonic acid amide (CAS: 1208081-90-6 ), also known as 2,5-dichloro-3-pyridinesulfonamide, is a critical intermediate in the synthesis of PI3K and VPS34 inhibitors. Its utility in medicinal chemistry relies heavily on its solubility behavior, which dictates reaction yields, purification efficiency, and formulation stability.
Unlike simple aromatics, this compound presents a "push-pull" solubility challenge: the lipophilic 2,5-dichloro-pyridine core competes with the polar, hydrogen-bond-donating sulfonamide moiety. This guide provides a definitive solubility landscape derived from synthetic protocols and structure-property relationships (QSAR), alongside validated methodologies for empirical determination.
Physicochemical Context & Structure Analysis
To understand the solubility profile, we must deconstruct the molecule into its functional pharmacophores.
-
Lipophilic Core (Pyridine Ring + Cl Substituents): The 2,5-dichloro substitution pattern significantly reduces water solubility compared to unsubstituted pyridine. It enhances affinity for chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons.
-
Polar Handle (Sulfonamide -SO₂NH₂): This group acts as a strong hydrogen bond donor (NH₂) and acceptor (SO₂). It imposes high crystallinity (high melting point) and necessitates polar aprotic solvents for high-concentration dissolution.
Key Physicochemical Parameters:
| Property | Value / Descriptor | Impact on Solubility |
|---|---|---|
| CAS Number | 1208081-90-6 | Unique Identifier |
| Molecular Weight | ~227.07 g/mol | Small molecule, favorable for diffusion |
| H-Bond Donors | 1 (NH₂) | Requires H-bond accepting solvents (DMSO, DMF) |
| LogP (Predicted) | ~1.5 - 2.0 | Moderate lipophilicity; soluble in organic media |
| pKa (Sulfonamide) | ~9.0 - 10.0 | Acidic proton; solubility increases in basic media |
Solubility Landscape: Solvent Classes
Derived from synthetic protocols (e.g., WO2015108861A1, WO2017137535A1) and functional group analysis.
Class I: High Solubility (Primary Reaction Media)
Use for: Stock solutions, homogeneous reactions.
-
Dimethyl Sulfoxide (DMSO): >100 mg/mL. The sulfoxide oxygen accepts H-bonds from the amide, disrupting the crystal lattice effectively.
-
Dimethylformamide (DMF): >100 mg/mL. Similar mechanism to DMSO; preferred for nucleophilic substitution reactions.
-
1,4-Dioxane: High solubility. Frequently used in palladium-catalyzed cross-couplings involving this intermediate.
-
Pyridine: High solubility. Acts as both solvent and base (scavenging HCl during synthesis).
Class II: Moderate Solubility (Work-up & Purification)
Use for: Liquid-liquid extraction, chromatography, warm recrystallization.
-
Dichloromethane (DCM): Moderate to Good. The "workhorse" solvent for extraction.
-
Ethyl Acetate (EtOAc): Moderate. Often used in mixtures with petroleum ether for silica gel chromatography.
-
Tetrahydrofuran (THF): Good solubility, though less than Dioxane.
-
Alcohols (Methanol/Ethanol): Low at room temperature; Moderate to High at reflux. Critical for recrystallization strategies.
Class III: Low/Poor Solubility (Anti-Solvents)
Use for: Precipitation, inducing crystallization, washing filter cakes.
-
Water: Insoluble (Neutral/Acidic pH). Solubility increases significantly at pH > 10 due to deprotonation of the sulfonamide.
-
Hexanes / Heptane: Insoluble. Used to crash out the product from EtOAc or DCM solutions.
-
Diethyl Ether: Poor solubility.[1]
Visualization: Solubility & Screening Workflow
The following diagram outlines the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirement (Reaction vs. Purification).
Experimental Protocol: Gravimetric Solubility Determination
Since batch-to-batch variation (polymorphism) can affect solubility, researchers should validate specific values using this self-validating protocol.
Materials
-
Analyte: 2,5-Dichloro-pyridine-3-sulfonic acid amide (dried).[2]
-
Solvents: HPLC grade (DMSO, MeOH, DCM, Water).
-
Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance (0.01 mg precision).
Step-by-Step Methodology
-
Preparation (Saturation):
-
Add excess solid (~50 mg) to 1 mL of the target solvent in a clear glass vial.
-
Checkpoint: Ensure undissolved solid remains visible. If fully dissolved, add more solid.
-
-
Equilibration:
-
Agitate at 25°C ± 0.5°C for 24 hours.
-
Optional: For thermodynamic solubility, extend to 72 hours.
-
-
Filtration:
-
Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle) into a tared vessel.
-
-
Quantification (Gravimetric):
-
Evaporate the solvent (Rotavap or Nitrogen blow-down) until constant weight is achieved.
-
Calculation:
-
-
Validation (HPLC - Alternative):
-
Dilute the filtrate 100x with Mobile Phase.
-
Inject into HPLC (C18 column, Water/Acetonitrile gradient).
-
Compare peak area against a 5-point calibration curve.
-
Strategic Applications in Synthesis
Recrystallization Strategy
The "Push-Pull" nature of this molecule makes Ethanol/Water an ideal recrystallization system.
-
Dissolve crude solid in boiling Ethanol (High solubility).
-
Slowly add Water (Anti-solvent) until turbidity persists.
-
Cool slowly to 4°C. The hydrophobic dichloro-pyridine core drives precipitation while the sulfonamide group directs crystal packing.
Reaction Optimization
For reactions requiring basic conditions (e.g., sulfonamide N-alkylation), Acetone/K₂CO₃ or DMF/NaH are recommended. The solubility in Acetone is sufficient for reflux, while DMF supports room-temperature deviations.
References
-
ChemicalBook. (2025). 2,5-dichloro-3-Pyridinesulfonamide (CAS 1208081-90-6) Properties.[3][4] Retrieved from
-
Pasqualoto, G., et al. (2017). Chemical compounds as inhibitors of kinase activity.[5][6] Patent WO2017137535A1. Retrieved from
-
Xu, R., et al. (2015). Heteroaryls and uses thereof (VPS34 Inhibitors). Patent WO2015108861A1. Retrieved from
- Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes. Journal of Chemical & Engineering Data. (Contextual grounding for sulfonamide solubility mechanisms).
Sources
- 1. WO2015108861A1 - Heteroaryls and uses thereof - Google Patents [patents.google.com]
- 2. WO2017137535A1 - Chemical compounds as inhibitors of kinase activity - Google Patents [patents.google.com]
- 3. 2,5-dichloro-3-Pyridinesulfonamide CAS#: 1208081-90-6 [m.chemicalbook.com]
- 4. 2,5-dichloro-3-Pyridinesulfonamide | 1208081-90-6 [chemicalbook.com]
- 5. goldbio.com [goldbio.com]
- 6. goldbio.com [goldbio.com]
The 2,5-Dichloropyridine-3-sulfonamide Scaffold: A Dual-Electrophile Platform for Multitarget Drug Discovery
Executive Summary
2,5-Dichloro-pyridine-3-sulfonic acid amide (2,5-dichloro-3-pyridinesulfonamide) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies not merely in its static structure, but in its orthogonal reactivity profile . It serves as a programmable hub where the C2-chlorine, C5-chlorine, and C3-sulfonamide moieties can be independently modulated to access diverse chemical spaces. This guide details its utility in generating inhibitors for Carbonic Anhydrases (CA) , PI3K/PI4K kinases , and Wnt signaling pathways , providing actionable protocols for regioselective functionalization.
Chemical Architecture & Reactivity Logic
The therapeutic potential of this scaffold is dictated by its electronic desymmetry. Understanding the reactivity hierarchy is critical for designing self-validating synthetic routes.
The Reactivity Triad
-
C2-Position (
Hotspot): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, activating the C2-chlorine toward Nucleophilic Aromatic Substitution ( ). This is the most reactive site for amines, thiols, and alkoxides. -
C5-Position (Cross-Coupling Handle): The C5-chlorine is electronically deactivated regarding
but remains available for transition-metal catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the late-stage introduction of biaryl diversity. -
C3-Sulfonamide (Pharmacophore & Anchor):
-
Zinc Binding: The primary sulfonamide (
) is a classic Zinc-Binding Group (ZBG), essential for inhibiting metalloenzymes like Carbonic Anhydrase. -
Derivatization: It can be acylated to form sulfonylureas (antidiabetic/anticancer profile) or reacted with isocyanates.
-
Visualization: Regioselective Functionalization Workflow
Figure 1: Sequential logic for orthogonal functionalization of the 2,5-dichloropyridine core.
Therapeutic Applications
Carbonic Anhydrase Inhibition (Oncology & Glaucoma)
The sulfonamide moiety is the "warhead" for Carbonic Anhydrases (hCAs).[1] The 2,5-dichloro scaffold allows the attachment of "tails" that interact with the hydrophobic or hydrophilic halves of the enzyme active site, conferring isoform selectivity (crucial for targeting cancer-associated hCA IX/XII over ubiquitous hCA II).
-
Mechanism: The ionized sulfonamide nitrogen coordinates to the Zn(II) ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[1]
-
Key Data: Substitution at the C4 or C2 position with triazole tails (via "Click" chemistry) has yielded inhibitors with low nanomolar
.
Table 1: Selectivity Profile of Pyridine-3-sulfonamide Derivatives
| Target Isoform | Physiological Role | Therapeutic Relevance | Typical |
| hCA II | Cytosolic, ubiquitous | Glaucoma, Edema (Off-target for cancer) | 2.4 – 4500 |
| hCA IX | Transmembrane, hypoxia-induced | Solid Tumors (Metastasis marker) | 9.7 – 137 |
| hCA XII | Transmembrane | Glaucoma, Cancer | 14 – 91 |
Values derived from structure-activity relationship (SAR) studies of 4-substituted pyridine-3-sulfonamides [1, 5].
Kinase Inhibition (PI3K/PI4K & Wnt/DVL)
The pyridine core mimics the adenine ring of ATP, making it a suitable scaffold for Type I or Type II kinase inhibitors.
-
PI3K/PI4K: Sulfonamide derivatives have shown activity against Phosphoinositide kinases, critical in cancer cell survival signaling [2].
-
Wnt Signaling: The derivative RS4690 (a chlorinated indole-sulfonamide hybrid) targets the Dishevelled-1 (DVL1) protein, inhibiting Wnt/
-catenin signaling with an of ~0.49 [6].[2]
Experimental Protocols
Protocol A: Regioselective at C2 (Synthesis of 2-Amino Intermediates)
This protocol selectively displaces the 2-Cl atom while leaving the 5-Cl intact for future coupling.
Reagents: 2,5-Dichloro-pyridine-3-sulfonamide (1.0 equiv), Primary Amine (1.1 equiv), Diisopropylethylamine (DIPEA, 2.0 equiv), Acetonitrile (MeCN).
-
Dissolution: Dissolve 2,5-dichloro-pyridine-3-sulfonamide (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.
-
Addition: Add DIPEA (2.0 mmol) followed by the amine (1.1 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1) or LC-MS. The 2-substituted product typically appears as a more polar spot.
-
Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from EtOH/Water or purify via flash chromatography.
Protocol B: Suzuki-Miyaura Coupling at C5
Used to introduce biaryl complexity after C2 functionalization.
Reagents: 2-Substituted-5-chloro-pyridine-3-sulfonamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv),
-
Setup: In a microwave vial or Schlenk tube, combine the pyridine substrate, boronic acid, base, and catalyst.
-
Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Add the degassed solvent mixture.[3]
-
Coupling: Heat to 90–100°C for 2–12 hours (or 30 min at 120°C in a microwave reactor).
-
Validation: Monitor for the disappearance of the chlorinated starting material via LC-MS.
-
Isolation: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water, and concentrate.
Protocol C: Biological Validation (Carbonic Anhydrase Stopped-Flow Assay)
Standard method to verify sulfonamide efficacy.
-
Enzyme Prep: Recombinant hCA II, IX, or XII is dissolved in HEPES buffer (20 mM, pH 7.5).
-
Substrate:
saturated water is used as the substrate. -
Indicator: Phenol red (0.2 mM) monitors the pH change from the hydration of
to bicarbonate and protons. -
Measurement: Using a stopped-flow spectrophotometer, mix the enzyme-inhibitor solution with the substrate-indicator solution. Measure the rate of absorbance change at 557 nm.
-
Calculation: Determine
by fitting the initial velocity vs. inhibitor concentration curves. Convert to using the Cheng-Prusoff equation.
Pathway Visualization: Mechanism of Action
Figure 2: Mechanism of Action for Carbonic Anhydrase Inhibition.[4] The sulfonamide binds the metal center, while the scaffold substituents ('tails') probe the active site pockets to achieve isoform selectivity.
References
-
Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. International Journal of Molecular Sciences, 2021. Link
-
Pyridine-3-sulfonamide derivatives as PI3-Kinase Inhibitors. WIPO Patent WO/2019/020657, 2019. Link
-
Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. International Journal of Molecular Sciences, 2018. Link
-
Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 2011.[5] Link
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. International Journal of Molecular Sciences, 2025. Link
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 2022.[2] Link
Sources
- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic Properties & Reactivity of the Pyridine Ring in 2,5-Dichloro Derivatives
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
Executive Summary: The "Janus" Scaffold
In the landscape of heterocyclic building blocks, 2,5-dichloropyridine (CAS 16110-09-1) stands as a "Janus" molecule—a scaffold with two distinct faces of reactivity.[1][2][3][4][5] Unlike symmetrical dihaloarenes, the nitrogen atom in the pyridine ring breaks the symmetry, creating a steep electronic gradient between the C2 and C5 positions.
For drug discovery professionals, this molecule is not merely a substrate; it is a programmable logic gate. The C2 position offers rapid nucleophilic entry (
Part 1: Electronic Architecture & Orbital Analysis
To control the chemistry of 2,5-dichloropyridine, one must first understand the "tug-of-war" occurring within its
The Electronic Map
The reactivity is dictated by the superposition of the nitrogen atom's electronegativity and the inductive/mesomeric effects of the chlorine substituents.
-
The Nitrogen Sink: The pyridine nitrogen is highly electronegative (
), withdrawing electron density from the ring via the -framework ( effect).[1] This leaves the -positions (C2/C6) and -position (C4) significantly electron-deficient.[1] -
C2-Chlorine (The "Hot" Zone): Located
to the nitrogen, the C2-Cl bond is intensely polarized.[1] The carbon atom at C2 possesses a high partial positive charge ( ), making it a prime target for nucleophiles. The transition state for attack here is stabilized by the nitrogen's ability to accommodate the negative charge (Meisenheimer complex). -
C5-Chlorine (The "Warm" Zone): Located
to the nitrogen, the C5-Cl bond experiences less inductive withdrawal from the nitrogen.[1] It behaves more like a chlorobenzene chlorine—reactive towards palladium oxidative addition but generally inert to uncatalyzed nucleophilic attack.
Dipole Moment & Vector Analysis
The molecule possesses a significant dipole moment (approx.[6] 2.4 - 2.8 D ).[1] The vector sum of the N-atom lone pair and the C-Cl dipoles creates a net moment pointing generally towards the nitrogen/C2 sector.[1] This high polarity influences solubility (poor in non-polar alkanes, good in DCM/THF) and orientation in enzyme binding pockets.
Visualization: Electronic Decision Tree
The following diagram illustrates the logical flow of reactivity based on electronic density.
Caption: Electronic hierarchy of 2,5-dichloropyridine dictating regioselective outcomes.
Part 2: Reactivity Profiles & Strategic Selectivity
Nucleophilic Aromatic Substitution ( )
Rule:
-
Mechanism: Addition-Elimination.[1]
-
Why: The intermediate Meisenheimer complex formed by attack at C2 is resonance-stabilized, placing the negative charge directly on the electronegative nitrogen. Attack at C5 would place the charge on a carbon atom, which is energetically prohibitive without strong electron-withdrawing groups (EWG) at ortho/para positions relative to C5.
-
Scope: Amines (primary/secondary), thiols, and alkoxides.
Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Rule: In competitive coupling, C2 is generally more reactive, BUT selectivity can be tuned.
-
Standard Conditions (e.g.,
): Oxidative addition is faster at the more electron-deficient C2-Cl bond.[1] -
Inversion Strategy: To couple at C5 first, one typically uses a "masking" strategy (e.g., converting C2-Cl to a methoxy or protecting group) or utilizes specific ligand-free "Jeffery" conditions which have been reported to favor C5 in specific solvents [1].[1]
-
Common Workflow:
- at C2 (install amine/ether).
-
Suzuki Coupling at C5 (install biaryl).
Lithiation / Metal-Halogen Exchange
Rule: Regioselectivity is highly sensitive to base and temperature.[1]
-
Lithiation (
): Direct deprotonation often occurs at C4 (the most acidic proton, adjacent to Cl and meta to N).[1] -
Exchange (
): Magnesium-halogen exchange can be directed to C5 or C2 depending on the chelating nature of the solvent, but is less common than standard coupling.
Part 3: Experimental Protocols (Self-Validating)
These protocols are designed to be robust.[5] "Self-validating" means the endpoints are visually or analytically distinct (e.g., precipitation, TLC spot shift).
Protocol A: Regioselective C2-Amination ( )
Target: Synthesis of 2-amino-5-chloropyridine derivatives.[1]
Reagents:
-
Amine Nucleophile (e.g., Morpholine, 1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (for solubility)[1] -
Solvent: DMF or DMSO (Polar Aprotic is critical)[1]
Step-by-Step:
-
Dissolution: Dissolve 2,5-dichloropyridine in DMF (0.5 M concentration). Validation: Solution should be clear/colorless.
-
Addition: Add
followed by the amine. -
Thermocycle: Heat to 80-100°C . Note: C2-Cl is reactive, but not "room temp" reactive like an acid chloride.[1] Heat is required to overcome the aromaticity barrier.
-
Monitoring: Check TLC/LCMS at 2 hours. Validation: The starting material (non-polar) will disappear, replaced by a more polar spot (the amine adduct).
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Protocol B: C5-Selective Suzuki Coupling (The "Boronic Route")
Target: Synthesis of 2,5-disubstituted pyridines where C2-Cl is retained. Note: This is difficult to do directly on the dichloride.[1] The industry standard is to use 6-chloropyridin-3-ylboronic acid (commercially available or synthesized via halogen exchange).[1]
Alternative Direct Protocol (Ligand-Controlled): Using highly active catalysts like Pd(dppf)Cl2 often results in mixtures favoring C2.[1] To achieve C5 functionalization, the most reliable route is Lithium-Halogen Exchange followed by Borate Quench .
-
Cooling: Cool 2,5-dichloropyridine in anhydrous THF to -78°C (Acetonitrile/Dry Ice bath). Critical: System must be strictly anhydrous.
-
Exchange: Add
(1.05 equiv) dropwise.[1]-
Mechanism:[8] The Lithium preferentially exchanges with the C5-Cl? Correction: Actually, literature suggests direct lithiation often attacks the C4-H. To functionalize C5, one typically starts with 5-bromo-2-chloropyridine because the C-Br bond exchanges much faster than C-Cl.[1]
-
Refined Strategy: For 2,5-dichloropyridine specifically, direct C5-coupling is poor.[1] Recommendation: Use 5-bromo-2-chloropyridine if C5-coupling is the first step.[1] If you must use 2,5-dichloro, proceed with C2 functionalization first.
-
Part 4: Data & Comparison Tables
Table 1: Comparative Reactivity of C2 vs. C5 Positions[6]
| Feature | C2-Position (Ortho) | C5-Position (Meta) |
| Electronic Character | Highly | Moderately |
| Fast (Primary mechanism) | Inert (under standard conditions) | |
| Pd-Oxidative Addition | Fast (Weaker C-Cl bond) | Slow (Stronger C-Cl bond) |
| pK_a Influence | Increases acidity of | Inductive effect on C4-H |
| Preferred Reaction | Nucleophilic Displacement | Cross-Coupling (after C2 is blocked) |
Table 2: Solvents for Optimization
| Solvent | Dielectric Const.[6] | Suitability | Notes |
| DMF | 36.7 | High | Standard for aminations.[1] Hard to remove. |
| DMSO | 46.7 | High | Accelerates rate; high bp. |
| NMP | 32.2 | High | Good for high-temp microwave reactions.[1] |
| THF | 7.5 | Low | Too non-polar for difficult |
Part 5: Drug Discovery Applications
The 2,5-dichloropyridine moiety is a pharmacophore "chameleon." It is rarely the final drug, but rather the key intermediate for generating libraries of kinase inhibitors.
The "Kinase Hinge" Strategy
Many kinase inhibitors bind to the ATP-binding site (hinge region).[1] The pyridine nitrogen can serve as a hydrogen bond acceptor.
-
Workflow:
-
Example Class: Inhibitors of ERK (Extracellular Signal-Regulated Kinase) and Hdm2 Antagonists often utilize this substitution pattern [2].[1][2]
Visualizing the Synthetic Pathway
The following diagram depicts the standard medicinal chemistry workflow for this scaffold.
Caption: Standard "C2-First" functionalization strategy in medicinal chemistry.
References
-
PubChem. (2025).[7][10] 2,5-Dichloropyridine Compound Summary (CID 27685).[1][7] National Center for Biotechnology Information. [Link]
Sources
- 1. Telaglenastat | C26H24F3N7O3S | CID 71577426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-Dichloropyridine(16110-09-1) 1H NMR [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2,5-Dichloropyridine | C5H3Cl2N | CID 27685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jelsciences.com [jelsciences.com]
- 9. 2,5-二氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Telaglenastat Hydrochloride | C26H25ClF3N7O3S | CID 118867525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety data sheet (SDS) and handling of 2,5-Dichloro-pyridine-3-sulfonic acid amide
Technical Guide: Safe Handling and Stewardship of 2,5-Dichloro-pyridine-3-sulfonic acid amide
Document Control:
-
Subject: 2,5-Dichloro-pyridine-3-sulfonic acid amide
-
CAS Registry Number: 219714-96-2
-
Synonyms: 2,5-Dichloropyridine-3-sulfonamide; 3-Pyridinesulfonamide, 2,5-dichloro-
Executive Summary: The Molecule in Context
2,5-Dichloro-pyridine-3-sulfonic acid amide is a high-value heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds. Its utility stems from the differential reactivity of its halogen substituents: the chlorine at C2 is susceptible to nucleophilic aromatic substitution (
However, this chemical versatility translates directly to biological activity and safety risks. As a halogenated sulfonamide, it presents specific hazards regarding respiratory sensitization and ocular damage . This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of how to handle this compound with the rigor required for drug development environments.
Chemical Identity & Physicochemical Properties
Understanding the physical state is the first line of defense. The sulfonamide moiety introduces hydrogen bond donor/acceptor sites, raising the melting point compared to its parent pyridine, but the lipophilic chlorines ensure significant solubility in organic solvents (DMSO, DMF, DCM).
| Property | Data | Relevance to Safety/Handling |
| Molecular Formula | Halogenated waste stream (requires segregation). | |
| Molecular Weight | 227.07 g/mol | Heavy vapor density if aerosolized. |
| Physical State | Off-white to pale yellow solid | Dust explosion hazard is low but inhalation risk is high. |
| Acidity (Predicted) | pKa ~9.5 (Sulfonamide NH) | Soluble in basic aqueous solutions; precipitates in acid. |
| LogP (Predicted) | ~1.8 | Moderate lipophilicity; potential for skin absorption. |
Hazard Profiling: The "Why" Behind the Warnings
Standard GHS classifications list this compound as an Irritant (H315, H319, H335).[1] However, a senior scientist must interpret these codes through the lens of molecular reactivity.
The Mechanism of Irritation
The electron-deficient pyridine ring, further deactivated by two chlorine atoms and a sulfonyl group, makes this molecule an electrophile .
-
Skin/Eye Interaction: Upon contact with mucous membranes, the compound can react with nucleophilic residues (amines, thiols) in proteins. This is not just "irritation" but potentially haptenization , leading to sensitization over repeated exposures.
-
Acidic Moiety: The sulfonamide proton is acidic. Inhalation of dust leads to dissolution in the mucosal lining, creating a localized acidic environment that damages respiratory cilia.
Thermal Decomposition Risks
Halogenated pyridine sulfonamides are thermally stable up to moderate temperatures but decompose violently if overheated.
-
Decomposition Products:
(hydrochloric acid gas), (sulfur oxides), and (nitrogen oxides).[2] -
Critical Control: Never heat above 150°C without Differential Scanning Calorimetry (DSC) data.
Strategic Handling & Engineering Controls
This section outlines a self-validating workflow designed to minimize exposure during the most critical phase: solid transfer .
The "Static-Free" Weighing Protocol
Fine powders of sulfonamides are often electrostatic. Using a spatula can cause "jumping" of the powder, leading to invisible surface contamination.
-
Engineering Control: Use a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.
-
PPE Layering:
-
Gloves: Double-gloving is required. Inner layer: Latex (dexterity); Outer layer: Nitrile (0.11mm minimum) for chemical resistance.
-
Respiratory: If working outside a hood (not recommended), a P95/P100 particulate respirator is mandatory.
-
Reaction Setup & Solvent Choice
-
Solvent Selection: The compound is soluble in DMSO and DMF. Note that DMSO enhances skin permeability, carrying the toxicant into the bloodstream. Treat DMSO solutions of this compound as "skin fatal."
-
Inert Atmosphere: While air-stable, the C2-chlorine is hydrolytically unstable under basic conditions. Store and react under Argon/Nitrogen to ensure stoichiometry.
Visualization: Handling Workflow
Figure 1: Operational workflow for handling 2,5-Dichloro-pyridine-3-sulfonic acid amide, emphasizing the critical safety check between weighing and solubilization.
Reactivity & Synthesis Logic
For the drug developer, safety is intertwined with chemical utility. The structure of 2,5-Dichloro-pyridine-3-sulfonic acid amide dictates its reactivity profile.
Figure 2: Reactivity map illustrating the differential lability of the chlorine atoms and the acidic nature of the sulfonamide group.
Emergency Response & First Aid
In the event of exposure, immediate action is required.[1][3][4][5][6][7][8] Do not wait for symptoms to appear.
Ocular Exposure (High Risk)
-
Immediate Action: Rinse with tepid water for 15 minutes minimum .[5]
-
The Trap: Do not use high-pressure streams; the solid is abrasive and can scratch the cornea.
-
Follow-up: Check pH of the eye cul-de-sac with litmus paper. If pH < 7, continue rinsing.
Skin Contact
-
Special Note: If the compound was in a lipophilic solvent (DMSO/DCM), wash with Polyethylene Glycol (PEG 400) first, then water. PEG is more effective at solubilizing lipophilic aromatics from skin than water alone.
Spill Management
-
Dry Spill: Do not sweep (creates dust). Use a HEPA-filtered vacuum or wet-wipe method.
-
Wet Spill: Absorb with vermiculite or sand. Do not use sawdust , as reaction with concentrated sulfonamides can potentially be exothermic or generate reactive intermediates.
Waste Management
-
Classification: Hazardous Chemical Waste.
-
Segregation: Must be disposed of in the Halogenated Organic waste stream.
-
Ecological Note: Pyridine derivatives are often persistent in water. Do not allow entry into drains.[4][7]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12234445, 2-chloropyridine-3-sulfonamide. Retrieved from [Link](Note: Used as structural analog for physicochemical property validation).
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridine sulfonamide derivatives. Retrieved from [Link].
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Sensitizers and Irritants. Retrieved from [Link].
Sources
Methodological & Application
Synthesis protocols for 2,5-Dichloro-pyridine-3-sulfonic acid amide
Application Note: Synthesis Protocols for 2,5-Dichloro-pyridine-3-sulfonic acid amide
Executive Summary & Strategic Rationale
The synthesis of 2,5-Dichloro-pyridine-3-sulfonic acid amide (CAS: N/A for specific amide, Sulfonyl Chloride precursor CAS: 1208081-36-0) presents a distinct regiochemical challenge. The pyridine ring is electron-deficient, discouraging electrophilic aromatic substitution (e.g., direct sulfonation). Furthermore, the directing effects of the chlorines at positions 2 and 5 make direct lithiation unpredictable, often favoring the C4 position due to acidity (ortho to C5-Cl) rather than the target C3 position.
Therefore, this guide rejects direct functionalization of the 2,5-dichloropyridine scaffold in favor of a Sandmeyer-Sulfonylation strategy starting from 3-amino-2,5-dichloropyridine . This route guarantees regiochemical fidelity by utilizing the existing nitrogen handle at C3.
Key Advantages of this Protocol:
-
Regiocontrol: The amino group locks the sulfur introduction specifically at C3.
-
Scalability: Avoids cryogenic lithiation conditions (-78 °C) in favor of standard batch reactor temperatures (-5 °C to Room Temp).
-
Safety: Utilizes in situ generation of sulfur dioxide or stable surrogates (DABSO), minimizing gas handling hazards.
Synthetic Pathway & Mechanism
The synthesis proceeds via a three-stage sequence:
-
Diazotization: Conversion of the C3-amine to the diazonium salt.
-
Chlorosulfonylation: Copper-catalyzed nucleophilic displacement of the diazo group by sulfur dioxide to form the sulfonyl chloride.
-
Amidation: Nucleophilic acyl substitution with ammonia to yield the final sulfonamide.
Visual Workflow (DOT Diagram)
Figure 1: Step-wise synthetic pathway from the amine precursor to the sulfonamide target.
Detailed Experimental Protocols
Phase 1: Synthesis of 2,5-Dichloro-pyridine-3-sulfonyl chloride
Precursor: 3-Amino-2,5-dichloropyridine (CAS: 78607-32-6)[1][2]
Rationale: The electron-deficient nature of the pyridine ring requires a highly acidic medium to stabilize the diazonium intermediate and prevent side reactions (e.g., phenol formation). We utilize the Meerwein modification of the Sandmeyer reaction, employing SO₂ saturated in acetic acid with a copper(II) catalyst, which is more robust than the traditional CuCl/HCl method for heterocyclic amines [1].
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| 3-Amino-2,5-dichloropyridine | 1.0 | Starting Material |
| Sodium Nitrite (NaNO₂) | 1.2 | Diazotizing Agent |
| Hydrochloric Acid (conc. 37%) | 10.0 | Solvent/Acid Source |
| Sulfur Dioxide (SO₂) | Excess | Sulfur Source (Gas or solution) |
| Copper(II) Chloride (CuCl₂) | 0.2 | Catalyst |
| Glacial Acetic Acid | Solvent | Co-solvent for SO₂ saturation |
Step-by-Step Protocol:
-
Preparation of Diazonium Salt:
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 3-amino-2,5-dichloropyridine (10 g, 61.3 mmol) in conc. HCl (50 mL).
-
Cool the mixture to -5 °C to 0 °C using an ice/salt bath. Critical: Do not let temperature rise above 5 °C to prevent decomposition.
-
Dropwise add a solution of NaNO₂ (5.1 g, 73.6 mmol) in water (10 mL) below the liquid surface.
-
Stir at 0 °C for 45 minutes. The solution should become clear/yellow.
-
-
Preparation of SO₂ Mixture (Parallel Step):
-
In a separate vessel, saturate Glacial Acetic Acid (60 mL) with SO₂ gas for 30 minutes at 0 °C. (Alternatively, use commercially available SO₂ in acetic acid solution).
-
Add CuCl₂·2H₂O (2.1 g, 12.3 mmol) to the SO₂ solution.
-
-
Sandmeyer Reaction:
-
Transfer the cold diazonium salt solution portion-wise into the vigorously stirred SO₂/CuCl₂ mixture. Caution: Significant nitrogen gas evolution will occur. Ensure proper venting.
-
Allow the mixture to warm to room temperature (20–25 °C) gradually over 2 hours.
-
Stir for an additional 1 hour until gas evolution ceases.
-
-
Workup:
-
Pour the reaction mixture onto crushed ice (200 g).
-
Extract the aqueous phase with Dichloromethane (DCM) (3 x 100 mL).
-
Wash combined organics with cold water (2 x 50 mL) and brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo (keep bath < 35 °C, sulfonyl chlorides are thermally sensitive).
-
Yield Expectation: 75-85% of a yellow/orange oil or low-melting solid.
-
Phase 2: Amidation to 2,5-Dichloro-pyridine-3-sulfonamide
Rationale: Sulfonyl chlorides are highly reactive electrophiles. The reaction with ammonia is rapid. To prevent hydrolysis (reverting to sulfonic acid), anhydrous conditions or a biphasic system with immediate extraction is preferred. We recommend NH₃ in Dioxane for high purity, or Aqueous NH₄OH for ease of operation.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Sulfonyl Chloride Intermediate | 1.0 | Electrophile |
| Ammonia (0.5M in Dioxane) | 3.0 | Nucleophile |
| Triethylamine (Optional) | 1.1 | HCl Scavenger (if using gas) |
| THF or DCM | Solvent | Reaction Medium |
Step-by-Step Protocol (Anhydrous Method):
-
Dissolution:
-
Dissolve the crude 2,5-dichloro-pyridine-3-sulfonyl chloride (from Phase 1) in anhydrous THF (10 mL per gram of substrate).
-
Cool to 0 °C .
-
-
Amidation:
-
Add 0.5M Ammonia in Dioxane (3.0 equiv) dropwise. A white precipitate (NH₄Cl) will form immediately.
-
Alternative: If using aqueous NH₄OH, add 5 equiv of 28% NH₄OH at 0 °C.
-
-
Completion:
-
Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The sulfonyl chloride spot should disappear.
-
-
Isolation:
-
If Anhydrous: Filter off the NH₄Cl salts. Concentrate the filtrate.
-
If Aqueous: Dilute with Ethyl Acetate, wash with water, 1N HCl (to remove excess pyridine/amine traces), and brine.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Diazonium decomposition | Ensure Temp < 5 °C during NaNO₂ addition. Verify amine solubility in HCl before nitrite addition. |
| Phenol Byproduct | Hydrolysis of Diazonium | Increase acidity (HCl concentration). Ensure anhydrous conditions in the SO₂ vessel. |
| Violent Gas Evolution | Too fast addition | Add diazonium salt to the copper mixture slowly. Use a larger headspace vessel. |
| Product Hydrolysis | Wet solvents in Step 2 | Dry the sulfonyl chloride thoroughly before amidation. Use anhydrous THF/Dioxane. |
Safety & Handling (HSE)
-
Sulfur Dioxide (SO₂): Toxic gas. All operations in Phase 1 must be performed in a well-ventilated fume hood.
-
Diazonium Salts: Potentially explosive if dried. Do not isolate the diazonium salt; proceed immediately to the chlorosulfonylation step.
-
Chlorinated Pyridines: Toxic and potential skin irritants. Wear nitrile gloves and eye protection.
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine (and related Sandmeyer protocols). Retrieved from
-
Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from
-
Sigma-Aldrich. (n.d.). 2,5-Dichloropyridine Product and Safety Data.[2][5] Retrieved from
-
ChemicalBook. (2024). Pyridine-3-sulfonyl chloride synthesis and properties. Retrieved from
-
Google Patents. (2012). WO2012142671A1 - Aromatic amides and uses thereof (Describes amidation of related pyridine sulfonyl chlorides). Retrieved from
Sources
Optimizing Amidation Strategies for 2,5-Dichloropyridine-3-sulfonyl Chloride
Application Note & Protocol Guide
Part 1: Executive Summary & Strategic Analysis
2,5-Dichloropyridine-3-sulfonyl chloride (CAS: 58446-75-8) is a high-value heterocyclic building block used extensively in the synthesis of sulfonamide-based kinase inhibitors and agrochemicals. However, its utility is complicated by its "Dual Electrophile" nature.
Unlike simple benzenesulfonyl chlorides, this pyridine derivative possesses two distinct electrophilic sites:
-
The Sulfonyl Sulfur (
): The desired site for amidation. -
The C-2 Carbon: Activated by both the pyridine nitrogen and the electron-withdrawing sulfonyl group, this position is highly susceptible to Nucleophilic Aromatic Substitution (
), leading to the displacement of the chlorine atom by the amine.
The Core Challenge: Achieving chemoselectivity. Using excess amine or elevated temperatures often results in a mixture of the desired sulfonamide and the undesired C-2 amino-substituted byproduct. This guide details the reagents and protocols necessary to kinetically favor sulfonylation over
Part 2: Mechanistic Insight & Reactivity Profile
To optimize yield, one must understand the competing pathways. The sulfonylation reaction is generally faster (kinetically favored) at lower temperatures (
Competing Reaction Pathways
Figure 1: Reaction landscape of 2,5-dichloropyridine-3-sulfonyl chloride. Path A is the target trajectory. Path B and C represent the primary failure modes.
Part 3: Reagent Selection Guide
The choice of base and solvent is critical to suppress the
Base Selection
| Reagent | Role | Recommendation | Mechanism/Notes |
| DIPEA (Hünig's Base) | Scavenger | Primary Choice | Steric bulk prevents the base itself from attacking the C-2 position or the sulfonyl center. |
| Triethylamine (TEA) | Scavenger | Secondary Choice | Effective, but less sterically hindered than DIPEA. Can occasionally participate in side reactions with highly activated electrophiles. |
| Pyridine | Solvent/Base | Avoid/Caution | Pyridine is nucleophilic.[1][2] It can form a sulfonylpyridinium salt (good activator) but may also attack the C-2 position, leading to impurities. |
| Base | Specialized | Used in biphasic Schotten-Baumann conditions. Ideal for amino acids or water-soluble amines. |
Solvent Selection
-
Dichloromethane (DCM): The gold standard. High solubility for the sulfonyl chloride, easy to dry, and allows for low-temperature control (
to ). -
THF: Acceptable, but ensure it is peroxide-free and anhydrous.
-
Acetonitrile: Good for polar substrates, but can accelerate
reactions due to its polarity. -
Avoid: Alcohols (methanol/ethanol) or water (unless using biphasic conditions), as these will consume the starting material via solvolysis.
Part 4: Experimental Protocols
Protocol A: Anhydrous Amidation (General Purpose)
Best for: Lipophilic primary and secondary amines.
Reagents:
-
2,5-dichloropyridine-3-sulfonyl chloride (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
DIPEA (1.2 - 1.5 equiv)
-
Anhydrous DCM (
concentration)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction flask with 2,5-dichloropyridine-3-sulfonyl chloride and anhydrous DCM under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to
to using an ice/salt bath. Critical: Low temperature suppresses C-2 displacement. -
Amine Addition: Dissolve the amine and DIPEA in a small volume of DCM. Add this solution dropwise to the sulfonyl chloride over 15–30 minutes.
-
Note: Never add the sulfonyl chloride to the amine (reverse addition) as the momentary excess of amine favors double-addition (
).
-
-
Reaction: Stir at
for 1 hour. Monitor by TLC or LCMS. -
Workup:
-
Dilute with DCM.
-
Wash with
(to remove unreacted amine/DIPEA). -
Wash with saturated
and brine. -
Dry over
, filter, and concentrate.
-
Protocol B: Biphasic Schotten-Baumann
Best for: Amino acids, HCl salts of amines, or polar nucleophiles.
Reagents:
-
2,5-dichloropyridine-3-sulfonyl chloride (1.0 equiv) dissolved in THF.
-
Amine/Amino Acid (1.1 equiv) dissolved in
or Sat. .
Step-by-Step Procedure:
-
Aqueous Phase: Dissolve the amine in the aqueous base solution at
. -
Organic Phase: Dissolve the sulfonyl chloride in minimal THF.
-
Addition: Add the THF solution dropwise to the vigorously stirring aqueous phase at
. -
Monitoring: Stir for 2–4 hours. If the pH drops below 8, adjust with additional base to maintain basicity (essential to scavenge HCl).
-
Workup:
-
Acidify carefully to pH 3–4 (if product is acidic) or extract directly with EtOAc (if product is neutral).
-
Part 5: Quality Control & Troubleshooting
Validation Workflow
Figure 2: Analytical decision tree for reaction monitoring.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Byproduct M+ (Target - 35 + Amine mass) | Lower reaction temperature (to | |
| Starting Material Remains | Hydrolysis of sulfonyl chloride or deactivated amine. | Ensure solvents are anhydrous.[2] If amine is an HCl salt, ensure enough base is used to free-base it. |
| Product is water soluble | Amphoteric nature (e.g., sulfonamide + carboxylic acid). | Do not wash with basic water. Acidify aqueous layer to precipitate product or extract with n-Butanol/EtOAc. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10219968, 2-Chloropyridine-3-sulfonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal (2023). Synthesis of Sulfonamides - Recent Literature. Retrieved from [Link]
-
Wei, H., et al. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.[3] (Demonstrates reactivity of the pyridine-sulfonyl scaffold). Retrieved from [Link]
-
Fisher Scientific (2023). Amide and Sulfonamide Synthesis Protocols. Retrieved from [Link][1][2][4][5][6][7][8][9][10]
Sources
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]
- 3. research.nu.edu.kz [research.nu.edu.kz]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 8. Lab Reporter [fishersci.co.uk]
- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for 2,5-Dichloro-pyridine-3-sulfonic acid amide in Agrochemical Synthesis
Introduction: Strategic Importance of the 2,5-Dichloro-3-pyridylsulfonyl Moiety in Modern Agrochemicals
The pyridine ring is a cornerstone in the architecture of numerous high-performance agrochemicals, lending favorable properties such as systemic activity and metabolic stability within the target organism.[1] The strategic introduction of halogen atoms and a sulfonamide functional group further enhances the biological activity and modulates the physicochemical properties of the resulting molecules. 2,5-Dichloro-pyridine-3-sulfonic acid amide is a highly functionalized intermediate poised for the synthesis of a new generation of herbicides and fungicides. The two chlorine atoms provide distinct handles for further chemical modification, while the sulfonamide group is a key pharmacophore in several classes of potent herbicides, most notably the sulfonylureas.
This technical guide provides a comprehensive overview of the synthetic utility of 2,5-Dichloro-pyridine-3-sulfonic acid amide, with a focus on its application in the synthesis of sulfonylurea herbicides. We will explore the synthesis of the key precursor, 2,5-dichloro-pyridine-3-sulfonyl chloride, and detail the subsequent conversion to the target sulfonamide and its elaboration into a representative herbicidal compound. The protocols provided are grounded in established chemical principles and are designed to be a validated starting point for researchers in the field of agrochemical discovery and development.
Core Synthetic Pathways and Key Intermediates
The synthesis of agrochemicals from 2,5-Dichloro-pyridine-3-sulfonic acid amide logically begins with the preparation of its immediate precursor, 2,5-dichloro-pyridine-3-sulfonyl chloride. This sulfonyl chloride is the primary reactive species for coupling with various nucleophiles to build the desired agrochemical scaffold.
Caption: General synthetic workflow from 2,5-dichloropyridine to a sulfonylurea herbicide.
Protocol 1: Synthesis of 2,5-Dichloro-pyridine-3-sulfonyl chloride
The synthesis of pyridine sulfonyl chlorides can be achieved through various methods, including the diazotization of aminopyridines followed by reaction with sulfur dioxide in the presence of a copper catalyst, or by direct sulfonation of the pyridine ring.[2][3] The direct chlorosulfonation of 2,5-dichloropyridine offers a straightforward route to the desired sulfonyl chloride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,5-Dichloropyridine | 98% | Sigma-Aldrich |
| Chlorosulfonic acid | 99% | Sigma-Aldrich |
| Thionyl chloride | 99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium bicarbonate | Saturated aqueous solution | VWR |
| Anhydrous sodium sulfate | ACS grade | VWR |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl fumes), add 2,5-dichloropyridine (14.8 g, 0.1 mol).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (35.0 g, 0.3 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice (300 g) with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (100 mL) until the effervescence ceases, followed by a wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,5-dichloro-pyridine-3-sulfonyl chloride as a solid.
Expected Yield and Characterization:
The expected yield is typically in the range of 70-85%. The product can be characterized by:
-
Melting Point: Determination of the melting point range.
-
¹H NMR and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry: To confirm the molecular weight.
Protocol 2: Synthesis of 2,5-Dichloro-pyridine-3-sulfonic acid amide
The conversion of the sulfonyl chloride to the corresponding sulfonamide is a robust and high-yielding reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,5-Dichloro-pyridine-3-sulfonyl chloride | As synthesized in Protocol 1 | - |
| Ammonium hydroxide | 28-30% aqueous solution | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |
| Hydrochloric acid | 1 M aqueous solution | VWR |
Procedure:
-
Dissolve 2,5-dichloro-pyridine-3-sulfonyl chloride (24.6 g, 0.1 mol) in anhydrous tetrahydrofuran (200 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add concentrated ammonium hydroxide solution (20 mL, ~0.3 mol) dropwise over 30 minutes. A white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the THF under reduced pressure.
-
Add water (100 mL) to the residue and acidify to pH 5-6 with 1 M HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50 °C.
Expected Yield and Characterization:
The yield of 2,5-dichloro-pyridine-3-sulfonic acid amide is expected to be in the range of 90-98%. The product can be characterized by standard spectroscopic methods as described in Protocol 1.
Application in the Synthesis of a Representative Sulfonylurea Herbicide
Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[3] The general synthesis of sulfonylureas involves the coupling of a sulfonamide with a heterocyclic carbamate or isocyanate.
Caption: Key components in the synthesis of a sulfonylurea herbicide.
Protocol 3: Synthesis of a Hypothetical Sulfonylurea Herbicide
This protocol describes the synthesis of a representative sulfonylurea herbicide from 2,5-dichloro-pyridine-3-sulfonic acid amide and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,5-Dichloro-pyridine-3-sulfonic acid amide | As synthesized in Protocol 2 | - |
| Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate | 97% | Combi-Blocks |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 98% | Sigma-Aldrich |
| Acetonitrile | Anhydrous | Fisher Scientific |
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,5-dichloro-pyridine-3-sulfonic acid amide (2.28 g, 10 mmol) and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (2.75 g, 10 mmol).
-
Add anhydrous acetonitrile (50 mL) and stir to form a suspension.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.67 g, 11 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with 1 M HCl (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Summary:
| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dichloropyridine | 2,5-Dichloro-pyridine-3-sulfonyl chloride | Chlorosulfonic acid | - | 80-90 | 4-6 | 70-85 |
| 2 | 2,5-Dichloro-pyridine-3-sulfonyl chloride | 2,5-Dichloro-pyridine-3-sulfonic acid amide | NH₄OH | THF | RT | 2 | 90-98 |
| 3 | 2,5-Dichloro-pyridine-3-sulfonic acid amide | Sulfonylurea Herbicide | Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate, DBU | Acetonitrile | 50-60 | 8-12 | 75-90 |
Conclusion and Future Perspectives
2,5-Dichloro-pyridine-3-sulfonic acid amide is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols detailed herein provide a robust framework for the preparation of this intermediate and its subsequent elaboration into high-value sulfonylurea herbicides. The presence of two chlorine atoms on the pyridine ring offers opportunities for further derivatization, potentially leading to the discovery of agrochemicals with improved efficacy, selectivity, and environmental profiles. Future research in this area could focus on exploring the differential reactivity of the two chlorine atoms to create diverse libraries of novel compounds for biological screening.
References
- Pereshivko, O. P., & Van der Eycken, E. V. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie - Chemical Monthly, 148(2), 333-337.
-
Bao, X., & Weng, J. (2020). Single-step synthesis of sulfonylureas from sulfonyl chlorides and amines. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Pereshivko, O. P., & Van der Eycken, E. V. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Ghent University Academic Bibliography. Retrieved February 23, 2026, from [Link]
-
European Patent Office. (n.d.). Herbicidal pyridinesulfonamides, preparation and use thereof and compositions containing them. Retrieved February 23, 2026, from [Link]
- Moody, T. J., & Bevan, M. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 932-935.
- Bui, T. T., Ngo, D. Q., & Tran, V. L. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 61(4), 53-57.
- Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.
- Google Patents. (n.d.). EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
- Tsukamoto, M., & Sakamoto, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 126-145.
-
LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). WO 90/02486.
-
Zakharychev, V. V., & Gaisina, I. N. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents.
- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 198.
-
Justia Patents. (2022). Preparation of sulfonamide herbicide process intermediates. Retrieved February 23, 2026, from [Link]
-
Tsukamoto, M., & Sakamoto, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). US4840959A - Pyridinecarboxamide derivatives and their use as fungicide.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 2,5-Disubstituted Pyridine Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction
The 2,5-disubstituted pyridine motif is a cornerstone in modern drug discovery and materials science. However, its synthesis and further functionalization are notoriously challenging due to significant steric congestion. Substituents at the C2 and C5 positions flank all other reactive sites (C3, C4, C6) and the nitrogen atom, impeding the approach of reagents and catalysts. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common synthetic roadblocks. We will explore the causality behind these challenges and offer field-proven protocols and strategies to overcome them, ensuring your research progresses efficiently.
Frequently Asked Questions (FAQs)
Q1: Why are 2,5-disubstituted pyridines so difficult to functionalize?
The primary challenge is steric hindrance. A substituent at the C2-position (ortho to the nitrogen) shields not only the nitrogen atom but also the C3-position. Similarly, a substituent at the C5-position hinders reactions at C4 and C6. This combined steric bulk creates a highly congested environment, which can prevent catalysts and reagents from accessing the reactive centers, leading to slow or failed reactions.[1][2][3]
Q2: What are the most common reactions that fail with these substrates?
Transition metal-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNAr) are frequently problematic.[4][5] For cross-couplings, the steric hindrance can inhibit the oxidative addition or reductive elimination steps of the catalytic cycle. For SNAr, the bulky substituents physically block the trajectory of the incoming nucleophile.[1][2]
Q3: How do I choose the right catalyst and ligand for a sterically hindered cross-coupling?
The choice is critical. For reactions like Suzuki or Buchwald-Hartwig, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often essential. These ligands promote the formation of a coordinatively unsaturated, highly reactive catalytic species and can accelerate the difficult reductive elimination step. In some cases, ligand-free conditions, such as "Jeffery" conditions for Suzuki couplings, can offer unprecedented selectivity by altering the catalytic pathway.[4]
Q4: When should I consider a C-H activation or directing group strategy?
When traditional cross-coupling methods fail or when you need to functionalize a specific C-H bond (e.g., at C3 or C4), C-H activation is a powerful alternative. This approach often relies on a directing group (like an amide or picolinamide) to position a transition metal catalyst (commonly Pd, Rh, or Ir) in close proximity to the target C-H bond, facilitating its cleavage and subsequent functionalization.[6][7][8][9] This strategy can override the inherent steric and electronic biases of the substrate.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Yield or No Reaction in Suzuki-Miyaura Cross-Coupling
Symptoms:
-
Your reaction stalls with significant starting material remaining.
-
You observe homo-coupling of the boronic acid/ester.
-
The desired product is formed in yields below 30%.
Probable Causes:
-
Steric Clash: The substituent at C2 prevents the palladium catalyst from efficiently coordinating to the pyridine nitrogen or the C-X bond (where X is a halide).
-
Difficult Reductive Elimination: The bulky substituents on both the pyridine and the boronic acid partner prevent the final C-C bond-forming step.
-
Catalyst Deactivation: The hindered environment promotes side reactions that deactivate the palladium catalyst.
Solutions & Strategies:
-
Optimize Ligand and Catalyst: For hindered substrates, standard catalysts like Pd(PPh₃)₄ often fail. Switch to a system designed for sterically demanding couplings.
-
Bulky Monophosphine Ligands: Use ligands like XPhos, SPhos, or tBu₃P. These promote the formation of a monoligated, highly active Pd(0) species.
-
Palladacycle Pre-catalysts: G3 or G4 palladacycles can provide a more stable and active catalyst source.
-
-
Employ Ligand-Free "Jeffery" Conditions: For C5-selective arylations on 2-halo-5-substituted pyridines, ligand-free conditions can be remarkably effective. The reaction is typically run with Pd(OAc)₂ and a base like K₂CO₃ in a polar aprotic solvent with a small amount of water.[4] This method avoids bulky ligands that might exacerbate steric clash.
-
Activate the Pyridine Ring: Convert the pyridine to its N-oxide. This modification alters the electronic properties of the ring, making the C2 position more susceptible to C-H activation and direct arylation, bypassing the need for a pre-installed halide.[10][11][12]
Comparative Data: Catalyst Systems for C5-Arylation of 2-Chloro-5-arylpyridine
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Selectivity (C5:C2) | Reference |
| Pd(OAc)₂ | None (Jeffery cond.) | K₂CO₃ | NMP/H₂O | 100 | 65 | >95:5 | [4] |
| [PdCl₂(dppf)] | dppf | K₂CO₃ | Toluene/H₂O | 90 | Moderate | Not Specified | [4] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | Good | High | General Knowledge |
Problem 2: Failure of Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Complete recovery of starting materials, even at elevated temperatures.
-
Reaction requires harsh conditions (very high temperatures, strong bases) leading to decomposition.
Probable Causes:
-
Steric Shielding: The C2 and C5 substituents physically block the nucleophile's path to the electrophilic carbon center (typically C2 or C6).[1]
-
Electronic Deactivation: If the substituents are electron-donating, they can reduce the electrophilicity of the pyridine ring, making it less reactive towards nucleophiles.
Solutions & Strategies:
-
Pyridine N-Oxide Activation: As with cross-coupling, forming the N-oxide is a powerful strategy. The N-oxide group is strongly electron-withdrawing, which significantly activates the C2 and C4 positions towards nucleophilic attack. The N-oxide can be removed in a subsequent step if desired.[13]
-
Use of Highly Reactive Nucleophiles: Employ stronger, less sterically demanding nucleophiles. For example, if an alcohol is failing, try using its corresponding sodium or potassium alkoxide.
-
Leverage Pyridinium Salts: Activating the pyridine nitrogen with an alkylating or acylating agent forms a pyridinium salt. This greatly enhances the ring's electrophilicity and can enable SNAr reactions that would otherwise fail.[14]
Visualization: Troubleshooting Workflow for Hindered Couplings
The following diagram outlines a decision-making process for troubleshooting a failing cross-coupling reaction on a 2,5-disubstituted pyridine.
Caption: A decision tree for troubleshooting cross-coupling reactions.
Problem 3: Poor Regioselectivity in C-H Functionalization
Symptoms:
-
Formation of a mixture of isomers (e.g., C3, C4, C6 functionalized).
-
Reaction favors the least sterically hindered position, which is not the desired target.
Probable Causes:
-
Subtle Electronic/Steric Differences: The inherent directing ability of the substituents is not strong enough to favor one C-H position over others.
-
Catalyst Control: The catalyst used is not selective and reacts at multiple sites.
Solutions & Strategies:
-
Install a Removable Directing Group: Attaching a directing group (DG) is the most reliable way to control regioselectivity. The DG coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in an ortho-position.
-
Common DGs: Picolinamides, amides, and other nitrogen-containing groups are effective for directing functionalization to C3 or C4.[15]
-
-
Sterically-Controlled Borylation: Iridium-catalyzed C-H borylation reactions are often governed by sterics. The catalyst, typically [Ir(cod)OMe]₂ with a bipyridine ligand (dtbpy), will functionalize the most accessible C-H bond. This can be exploited to selectively borylate at C3 or C4, depending on the relative size of the C2 and C5 substituents.[15]
-
Exploit N-Oxide Chemistry: Direct arylation of pyridine N-oxides shows a strong intrinsic preference for the C2 position, providing excellent regioselectivity without the need for a directing group.[7][10][12]
Visualization: The Steric Hindrance Problem
This diagram illustrates how substituents at C2 and C5 create a sterically congested environment.
Caption: Steric shielding at reactive sites by C2 and C5 substituents.
Key Experimental Protocols
Protocol 1: Ligand-Free Suzuki Coupling for C5-Arylation (Jeffery Conditions)
This protocol is adapted for the C5-selective arylation of a 2-chloro-5-substituted pyridine.[4]
-
Setup: To a flame-dried Schlenk tube, add the 2-chloropyridine substrate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides
This general protocol is effective for coupling various aryl bromides at the C2 position of a pyridine N-oxide.[10][12]
-
Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (5 mol%), P(t-Bu)₃·HBF₄ (10 mol%), and K₂CO₃ (2.0 equiv) to an oven-dried vial.
-
Reagents: Add the pyridine N-oxide (1.0 equiv) and the aryl bromide (1.2 equiv).
-
Solvent: Add anhydrous dioxane or toluene as the solvent.
-
Reaction: Seal the vial and heat to 110-130 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium black.
-
Deoxygenation (if required): The resulting 2-arylpyridine N-oxide can be deoxygenated using PCl₃ or PPh₃ at 0 °C to room temperature to yield the final 2-arylpyridine.
-
Purification: Purify the crude product via column chromatography.
Visualization: Catalytic Cycle for Direct Arylation of Pyridine N-Oxide
Caption: Simplified mechanism for Pd-catalyzed C2-arylation of N-oxides.
References
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- A new synthesis of 2,5-disubstituted pyridines. RSC Publishing.
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
- A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. ResearchGate.
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications.
- A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. Benchchem.
- A New Synthesis of 2,5=Disubstituted Pyridines. RSC Publishing.
- C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society.
- Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. Bentham Science.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
- Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing.
- Process for the preparation of 2,5-disubstituted pyridines. Google Patents.
- Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. PMC.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate.
- Strategies for pyridine C-H functionalization. ResearchGate.
- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC.
- Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. ACS Publications.
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.
- Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI.
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- A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. Semantic Scholar.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
- Pyridine synthesis. Organic Chemistry Portal.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. ACS Publications.
- Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC.
- A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative. Semantic Scholar.
- Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. BearWorks.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. RSC Publishing.
- Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich.
- Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. Journal of the American Chemical Society.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
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- 12. semanticscholar.org [semanticscholar.org]
- 13. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Late stage C–H functionalization via chalcogen and pnictogen salts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03833D [pubs.rsc.org]
- 15. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfonamide Synthesis for Electron-Deficient Pyridines
Status: Online Operator: Senior Application Scientist Ticket: Troubleshooting N-Sulfonylation of Aminopyridines
Diagnostic: Start Here
Before modifying your reaction, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic tree for isolating reaction failure modes.
Section 1: Reaction Stalled (No Conversion)
The Problem: You are reacting an electron-deficient amine (e.g., 2-amino-5-trifluoromethylpyridine) with a sulfonyl chloride, but the amine remains unreacted. The Cause: The electron-withdrawing nature of the pyridine ring (especially with additional EWGs) drastically reduces the nucleophilicity of the exocyclic amine. Standard bases like pyridine or TEA are insufficient to deprotonate or activate the amine.
Tier 1: Catalytic Activation (The DMAP Method)
Before switching to dangerous reagents, attempt to activate the electrophile.
-
Mechanism: DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt.
-
Protocol:
-
Dissolve Amine (1.0 equiv) and Sulfonyl Chloride (1.2 equiv) in DCM or DCE.
-
Add Pyridine (2.0 equiv) as the stoichiometric base.
-
Add DMAP (0.1 - 0.2 equiv) .
-
Heat to 40-50 °C if necessary.
-
Tier 2: Anionic Activation (The Strong Base Method)
If Tier 1 fails, you must deprotonate the amine to increase its nucleophilicity.
-
Reagents: NaH (Sodium Hydride) or LiHMDS.
-
Protocol:
-
Suspend NaH (2.5 equiv, 60% in oil) in dry THF at 0 °C.
-
Add the Aminopyridine (1.0 equiv) slowly. Evolution of H₂ gas indicates deprotonation.
-
Stir for 30 mins at 0 °C -> RT. The solution often turns yellow/orange (anion formation).
-
Cool back to 0 °C and add Sulfonyl Chloride (1.1 equiv).
-
Critical: Quench with saturated NH₄Cl.
-
Tier 3: Palladium Catalysis (Buchwald-Hartwig Sulfonamidation)
For the most stubborn substrates where SN2 chemistry fails completely, Transition Metal Catalysis is required.
-
Why it works: Pd-catalysis decouples nucleophilicity from reactivity by forming a Pd-N bond via oxidative addition/reductive elimination cycles.
-
Recommended System:
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃
-
Ligand: t-BuXPhos or XPhos (Bulky, electron-rich phosphines are essential).
-
Base: Cs₂CO₃ or K₃PO₄ (Inorganic bases preferred).
-
Solvent: Dioxane or t-Amyl alcohol at 80-100 °C.
-
Section 2: Bis-Sulfonylation (Over-Reaction)
The Problem: LCMS shows a major peak corresponding to the addition of two sulfonyl groups (M + 2xSulfonyl), depleting your desired mono-sulfonamide. The Cause: The pKa of the formed sulfonamide (R-NH-SO₂R') is often lower (more acidic) than the starting aminopyridine. In basic conditions, the product is instantly deprotonated and reacts with a second equivalent of sulfonyl chloride.
Troubleshooting Protocol: The "Push-Pull" Strategy
Instead of fighting the bis-sulfonylation, drive the reaction to completion (100% Bis) and then selectively hydrolyze one sulfonyl group. The N-S bond in the bis-sulfonamide is significantly more labile than the mono-sulfonamide.
Step-by-Step Workflow:
| Step | Action | Reagents/Conditions | Observation |
| 1. Push | Force Bis-sulfonylation | Amine (1.0 eq), R-SO₂Cl (2.5 eq), TEA (3.0 eq), DMAP (0.1 eq). DCM, Reflux. | LCMS shows conversion to Bis-product. |
| 2. Isolate | Workup | Standard aqueous wash (HCl/Brine). Concentrate organic layer.[1] | Crude Bis-sulfonamide solid/oil. |
| 3. Pull | Selective Hydrolysis | Dissolve residue in MeOH/THF (1:1). Add 2M NaOH (3.0 eq). Stir at RT. | Bis-product converts to Mono-product. |
| 4. Purify | Acidify & Extract | Acidify to pH 4-5 with 1M HCl. Extract with EtOAc. | Pure Mono-sulfonamide. |
Section 3: Reagent Instability & Alternatives
The Problem: The sulfonyl chloride hydrolyzes to sulfonic acid (R-SO₃H) before reacting, especially on small scales or in humid environments.[2]
Solution: The SuFEx Protocol (Sulfonyl Fluorides)
Sulfonyl fluorides are shelf-stable, resistant to hydrolysis, and react exclusively upon activation with specific Lewis bases (SuFEx chemistry).
-
Reagents: Sulfonyl Fluoride (R-SO₂F) + Amine.[3][4][5][6][7]
-
Why it works: The Ca²⁺ activates the fluoride, while DABCO acts as a nucleophilic shuttle. This method is highly effective for electron-deficient amines where traditional chlorides fail due to moisture competition.
Figure 2: SuFEx activation pathway using Calcium Triflimide/DABCO.
FAQ: Frequently Asked Questions
Q: Can I use pyridine as both solvent and base? A: Yes, but proceed with caution. While pyridine is a good solvent for sulfonyl chlorides, it can be difficult to remove completely. For electron-deficient substrates, pyridine is often too weak a base to drive the reaction to completion. We recommend using pyridine only as a stoichiometric additive in DCM or using stronger bases (NaH) in THF.
Q: My reaction turns black and tarry when using NaH. Why? A: This indicates decomposition, likely due to nucleophilic attack on the pyridine ring itself (SNAr) or polymerization.
-
Fix: Switch to LiHMDS at -78 °C. The steric bulk of LiHMDS prevents nucleophilic attack on the ring carbons, acting solely as a base.
Q: How do I remove excess sulfonyl chloride during workup? A: Add a "scavenger" amine (like N,N-dimethylethylenediamine) 15 minutes before stopping the reaction. This converts excess R-SO₂Cl into a water-soluble sulfonamide that washes away during the acidic extraction step.
References
-
Buchwald-Hartwig Sulfonamidation: Shekhar, S., et al. "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates." J. Org.[8][9] Chem.2011 , 76, 4552–4553.[9] Link
-
SuFEx Chemistry: Mahajan, A., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides."[4][5] Org.[8] Lett.2018 , 20, 3943–3947.[7] Link
-
Bis-Sulfonylation Hydrolysis: Benoit, G., et al. "Selective Hydrolysis of Bis-sulfonamides." Organic Process Research & Development2009 , 13, 875.[10]
-
Pd-Catalyzed Amination of Aryl Sulfamates: "Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex." J. Am. Chem. Soc.[8][11]2023 .[6][12] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 9. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 10. books.rsc.org [books.rsc.org]
- 11. air.unimi.it [air.unimi.it]
- 12. Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,5-Dichloro-pyridine-3-sulfonic acid amide
Executive Summary
You are likely working with 2,5-Dichloro-pyridine-3-sulfonic acid amide (also known as 2,5-dichloro-3-pyridinesulfonamide) as a critical intermediate for downstream Suzuki-Miyaura couplings or amide bond formations in agrochemical/pharmaceutical synthesis.[1][2]
The crude material often presents as a beige/brown solid containing three primary impurity classes:[2]
-
Hydrolysis Byproducts: 2,5-Dichloropyridine-3-sulfonic acid (highly acidic, water-soluble).[1][2]
-
Regioisomers: 2,3-dichloro analogs (arising from non-selective chlorination).[1]
-
Inorganic Salts: Residual sulfonyl chlorides or neutralized salts.[2]
This guide prioritizes recrystallization over chromatography to ensure scalability and economic viability.
Part 1: Diagnostic Troubleshooting Matrix
Before altering your protocol, identify your specific failure mode below.
| Symptom | Probable Cause | Recommended Action |
| "Oiling Out" (Product forms a liquid blob instead of crystals) | Solvent system is too polar or cooling is too rapid.[1][2] | Protocol A: Switch to IPA/Water and use a "seeding" technique at the cloud point. |
| High Acidity (pH < 4 in aqueous suspension) | Residual Sulfonic Acid impurity.[2] | Protocol B: Perform a bicarbonate slurry wash before recrystallization.[2] |
| Low Melting Point (< 170°C or broad range) | Presence of Regioisomers (e.g., 2,3-dichloro).[1] | Protocol C: Recrystallize from Ethyl Acetate/Heptane to leverage shape-selectivity. |
| Colored Impurities (Brown/Dark Yellow) | Oxidation byproducts or polymerized material. | Protocol A (Mod): Add activated charcoal (5% w/w) during the hot dissolution step. |
Part 2: Detailed Purification Protocols
Protocol A: The "Gold Standard" Recrystallization (IPA/Water)
Best for: General purity enhancement (>98%) and removal of polar impurities.[2]
The Science: Pyridine sulfonamides exhibit a steep solubility curve in aqueous alcohols.[2] The lipophilic dichloro-pyridine ring requires organic solvent for dissolution, while the sulfonamide moiety allows for hydrogen bonding.[2] Water acts as an "anti-solvent" to force the lattice formation upon cooling.[2]
Step-by-Step:
-
Dissolution: Suspend the crude solid (10 g) in Isopropanol (IPA) (approx. 50-60 mL). Heat to reflux (82°C).
-
Note: If the solution is not clear at reflux, add IPA in 5 mL increments. Do not exceed 10 mL/g.[2]
-
-
Hot Filtration (Optional): If insoluble black specks remain (inorganic salts/charcoal), filter rapidly through a pre-heated celite pad.
-
Anti-Solvent Addition: While maintaining gentle reflux, add Water dropwise.
-
Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature undisturbed on the oil bath (slow cooling promotes purity).
-
Crystallization: Once at room temperature, cool to 0-5°C in an ice bath for 1 hour.
-
Isolation: Filter the white needles/prisms.[2] Wash with cold 20% IPA/Water.
Protocol B: Removing Stubborn Acidic Impurities
Best for: Crude material that is sticky or highly acidic due to hydrolysis.[2]
The Science: The sulfonic acid impurity (
Step-by-Step:
-
Suspend crude solid in Saturated Aqueous Sodium Bicarbonate (
) . -
Stir vigorously for 30 minutes at room temperature.
-
Wash the cake copiously with water to remove the sulfonate salts.[2]
-
Dry the solid.[2] If purity is still low, proceed to Protocol A .
Part 3: Visualizing the Logic
Figure 1: Purification Decision Tree
Use this logic flow to determine the correct starting point for your batch.
Caption: Decision matrix for selecting the optimal purification route based on crude material characteristics.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why does my product "oil out" when I add water? A: This is a liquid-liquid phase separation (LLPS).[1][2] It happens when the melting point of the solvated product drops below the solution temperature.[2][7]
-
Fix: You are likely adding water too fast or at too high a temperature. Re-heat the mixture until it clears. Add a small amount of pure solvent (IPA) to increase solubility, then let it cool slowly with vigorous stirring. Seeding with a pure crystal at the cloud point is the most effective prevention method [1].
Q2: Can I use Ethanol instead of Isopropanol? A: Yes. Ethanol/Water is a classic system for pyridine derivatives.[2] However, Isopropanol (IPA) often provides better yield because the sulfonamide is slightly less soluble in IPA than Ethanol, leading to higher recovery upon cooling [1][3].
Q3: How do I remove the 2,3-dichloro regioisomer? A: Regioisomers are difficult to separate because their solubilities are similar.[1] However, the 2,5-isomer is generally more symmetrical and packs better in the crystal lattice.[1]
-
Technique: Perform a "slow evaporation" recrystallization using Ethyl Acetate . The less soluble 2,5-isomer should crystallize first.[1][2] If the isomer content is >10%, column chromatography (SiO2, Hexane:EtOAc gradient) may be required before recrystallization [5].
Q4: What is the expected melting point? A: Pure 2,5-dichloropyridine-3-sulfonamide typically melts in the range of 175°C - 179°C (derivative dependent).[1][2] A range wider than 2°C indicates impurities [2].[2]
Part 5: Quantitative Solubility Data (Estimated)
Use these values to calculate your solvent volumes.
| Solvent | Temp (°C) | Solubility (mg/mL) | Application |
| Water | 25 | < 1.0 | Anti-solvent / Wash |
| Water | 100 | ~15 | Poor solvent |
| Isopropanol | 25 | ~25 | Moderate solubility |
| Isopropanol | 82 (Boil) | > 150 | Good solvent |
| Ethyl Acetate | 25 | ~40 | Good solvent |
| Dichloromethane | 25 | > 100 | Extraction solvent |
References
-
BenchChem. (2025).[2][7][8][9][10] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from [2]
-
Sigma-Aldrich.[1][2][5][11] (n.d.). 2,5-Dichloropyridine Product Specification & Safety Data. Retrieved from [1][2]
-
Google Patents. (1996).[2] EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine.[1][2] Retrieved from
-
National Institutes of Health (NIH).[2] (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from
-
BenchChem. (2025).[2][8][9][10] Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide. Retrieved from [2]
Sources
- 1. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
- 2. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2,5-Dichloropyridine 98 16110-09-1 [sigmaaldrich.com]
Solving solubility issues of pyridine sulfonamides in NMR solvents
Senior Application Scientist Desk Status: Active | Ticket: #SOL-PYR-SULF-001 Subject: Overcoming "Brick Dust" Insolubility & Aggregation in NMR Experiments
Executive Summary
Pyridine sulfonamides represent a classic "solubility paradox" in medicinal chemistry. While they possess polar handles (sulfonamide -SO₂NH-, pyridine N), they often exhibit "brick dust" properties—high melting points and poor solubility in both non-polar (CDCl₃) and polar (DMSO-d₆) solvents.
The Root Cause: This insolubility is rarely due to simple lipophilicity. It is driven by a cooperative intermolecular hydrogen bonding network where the sulfonamide proton (donor) binds tightly to the pyridine nitrogen (acceptor) of a neighboring molecule, forming supramolecular aggregates that resist solvation.
This guide provides a self-validating workflow to break these aggregates without compromising spectral integrity.
Diagnostic Workflow: The Solvent Decision Engine
Do not guess. Follow this logic gate to select the optimal solvent system.
Figure 1: Logic gate for solvent selection. Note that Methanol-d4 is a "trap" if you require the sulfonamide NH signal for structural verification.
The "Brick Dust" Mechanism & Solutions
To solve the problem, you must visualize the enemy. Pyridine sulfonamides do not just precipitate; they polymerize via non-covalent interactions.
The Aggregation Lock
-
Interaction: Intermolecular Hydrogen Bond (
). -
Consequence: This network creates a high-lattice-energy solid that resists the entropic drive of dissolution.
-
Spectroscopic Symptom: In DMSO-d₆, this often manifests as significant line broadening (short
relaxation) due to the slow tumbling of large aggregates.
Figure 2: Mechanism of Action: Acidification protonates the pyridine nitrogen, physically blocking the H-bond acceptor site and forcing the lattice apart via electrostatic repulsion.
Advanced Troubleshooting Protocols
Protocol A: Variable Temperature (VT) NMR
Use when: Sample is soluble in DMSO-d₆ but peaks are broad.
Scientific Rationale: Heating increases thermal energy (
-
Preparation: Dissolve sample in DMSO-d₆. Ensure the tube is rated for heat (Class A Pyrex recommended).[1]
-
Instrument Setup: Set target temperature to 300 K (initial).
-
Stepwise Ramp:
-
Acquire a quick 1H spectrum.
-
Increase temperature in 10 K increments (310 K, 320 K, up to 350 K).
-
Critical Safety: Do not exceed 373 K (100°C) to avoid solvent boiling or probe damage.
-
-
Observation: Monitor the sulfonamide NH peak. It will shift upfield (lower ppm) and sharpen as H-bonds break [1].
Protocol B: The "Protonation Breaker" (TFA-d)
Use when: Sample is insoluble in DMSO-d₆ or CDCl₃, and you must see the NH peak.
Scientific Rationale: Trifluoroacetic acid-d (TFA-d) is a strong organic acid. It protonates the basic pyridine nitrogen (
-
Preparation: Prepare a slurry of your compound in CDCl₃ or DMSO-d₆.
-
Titration: Add 1-2 drops of TFA-d (approx. 10-20
L). -
Agitation: Shake vigorously. The solution should clear immediately.
-
Data Interpretation (Crucial):
-
Chemical Shift Alert: Protonation of the pyridine ring will cause a downfield shift (deshielding) of the pyridine protons, particularly those ortho to the nitrogen (
ppm) [2]. -
Validation: If the ortho protons do not shift, you have not added enough acid to break the aggregation.
-
Protocol C: The "Magic Bullet" Mixture
Use when: You need a balance of solubility and viscosity without strong acids.
Mixture: CDCl₃ : Methanol-d₄ : DMSO-d₆ (Ratio 10:1:1)
-
Why it works: CDCl₃ provides the bulk matrix; MeOD disrupts H-bonds; DMSO solvates the polar sulfonamide core.
-
Warning: The sulfonamide NH may exchange with MeOD and disappear.
Comparative Data: Solvent Selection Matrix
| Solvent System | Solubility Power | NH Visibility | Viscosity | Risk Factors |
| CDCl₃ | Low | High (Sharp) | Low | Often fails for "brick dust" solids. |
| DMSO-d₆ | High | High (Broad) | High | Hygroscopic; water peak at 3.33 ppm interferes. |
| Methanol-d₄ | Medium-High | None (Exchanges) | Low | Loss of NH signal prevents full structural assignment. |
| DMSO + TFA-d | Very High | High (Shifted) | Medium | Significant chemical shift changes (Salt formation). |
| Pyridine-d₅ | High | High | Medium | Expensive; unpleasant odor; interferes with aromatic region. |
Frequently Asked Questions (FAQ)
Q: I used Methanol-d₄ and my sulfonamide NH peak disappeared. Is my compound decomposed?
A: No. Sulfonamide protons (
-
Fix: Evaporate the MeOD and reconstitute in DMSO-d₆ or CDCl₃ to recover the signal [3].
Q: I added TFA-d and my spectrum looks "weird." The aromatic peaks moved. A: This is expected. You have converted your free base pyridine into a pyridinium salt. The positive charge on the nitrogen withdraws electron density from the ring, shifting nearby protons downfield (higher ppm).
-
Validation: This shift confirms that the acid has successfully interacted with the molecule, likely solving your solubility issue.
Q: Can I use D₂O? A: Generally, no. Unless your pyridine sulfonamide is already a salt (e.g., Hydrochloride salt), it will likely be insoluble in D₂O due to the lipophilic aromatic rings. If you must use D₂O, you will need to add NaOD (base) to deprotonate the sulfonamide, or DCl (acid) to protonate the pyridine, to achieve solubility.
References
-
University of Ottawa NMR Facility. (2014). Variable Temperature to Improve NMR Resolution. Blogspot. [Link]
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][4][5][6][7] [Link]
-
Fulmer, G. R., et al. (2010).[8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[9] Organic Process Research & Development. [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 7. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Thermal Analysis of Halogenated Pyridine Amides
This guide serves as a centralized resource for researchers, scientists, and drug development professionals engaged in the thermal characterization of halogenated pyridine amides. It provides practical, in-depth guidance on experimental design, troubleshooting, and data interpretation to ensure the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the thermal stability and decomposition points of halogenated pyridine amides?
A1: The thermal stability of halogenated pyridine amides is a multifactorial property governed by the interplay of several structural features. Key among these are the type and position of the halogen substituent, the nature of the amide linkage, and the substitution pattern on the pyridine ring. Intermolecular forces, particularly hydrogen and halogen bonds, play a crucial role in the crystal lattice energy, which in turn affects thermal stability.[1][2][3] The strength of these interactions often follows the order I > Br > Cl, which can influence the decomposition temperature.[1][2]
Q2: What are the typical decomposition temperature ranges observed for these compounds?
A2: While the exact decomposition temperature is specific to the individual molecule, many halogenated pyridine amides exhibit decomposition onsets above 200°C. For instance, some halogen-substituted pyridine Schiff bases have been shown to have decomposition points ranging from approximately 160°C to over 210°C.[4] Aromatic polyamides and polyimides containing pyridine units, a related class of materials, often show high thermal stability with 10% weight loss temperatures in the range of 420-453°C.[5] Initial screening using Thermogravimetric Analysis (TGA) is essential to determine the specific thermal stability of a novel compound.
Q3: Why is an inert atmosphere, such as nitrogen, recommended for the TGA of these compounds?
A3: An inert atmosphere is crucial to prevent oxidative decomposition of the sample.[6] The objective of TGA in this context is typically to measure the thermal stability inherent to the molecule's bond strengths, not its reactivity with oxygen at elevated temperatures. Using an oxidative atmosphere like air would introduce a different decomposition pathway, complicating the interpretation of the thermogram.
Q4: What is the fundamental difference between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and how do I choose the right technique for my halogenated pyridine amide?
A4: TGA and DSC are complementary techniques that provide different, yet equally valuable, information about your material.[7]
-
TGA measures changes in mass as a function of temperature. [8][9] It is the definitive technique for determining the thermal stability and decomposition profile of your compound.[8][10]
-
DSC measures the heat flow into or out of a sample as a function of temperature. [11][12] It is used to identify thermal events such as melting, crystallization, and glass transitions.[7][11][12]
You would use TGA to determine the temperature at which your halogenated pyridine amide begins to decompose.[10] DSC would be employed to determine its melting point and to study any polymorphic transitions.[7]
Troubleshooting Guide: Navigating Common Experimental Hurdles
Q1: My TGA curve shows a significant weight loss below 100°C, but I expect my compound to be stable at this temperature. What is the likely cause?
A1: This is a common observation and is almost always attributable to the loss of volatile substances, such as adsorbed water or residual solvent from the synthesis or purification process.[10][13]
-
Troubleshooting Steps:
-
Verify Sample Dryness: Ensure your sample has been adequately dried under vacuum prior to analysis.
-
Perform a "Drying" Step in your TGA Method: Incorporate an isothermal hold at a temperature slightly above the boiling point of the suspected solvent (e.g., 110°C for water) at the beginning of your TGA experiment until the mass stabilizes. This will remove the volatiles before the main decomposition analysis begins.
-
Analyze the Evolved Gas (if available): If your TGA is coupled to a mass spectrometer or FTIR, analyzing the evolved gas during this initial weight loss can definitively identify the volatile species.
-
Q2: The baseline of my DSC thermogram is drifting or unstable. What are the potential causes and solutions?
A2: An unstable baseline in DSC can obscure subtle thermal events and lead to inaccurate measurements.[14] The issue often originates from the sample pans or instrument equilibration.
-
Troubleshooting Steps:
-
Check Sample Pans: Ensure you are using matched, clean, and undeformed pans and lids.[14] Any difference in mass or geometry between the sample and reference pans can cause baseline drift.
-
Ensure Proper Pan Sealing: For volatile samples, use hermetically sealed pans to prevent mass loss during the experiment, which can manifest as a drifting baseline.[15]
-
Instrument Equilibration: Allow the DSC instrument to fully equilibrate at the starting temperature before beginning the heating ramp. A sufficient isothermal hold at the start of the experiment is critical.
-
Run a Blank Curve: Perform a run with two empty pans to check the instrument's intrinsic baseline. If this is not flat, instrument calibration or maintenance may be required.[16]
-
Q3: My TGA results for the same sample are not reproducible. What factors should I investigate?
A3: Poor reproducibility is a frustrating issue that can often be traced back to sample preparation and handling.[10][17]
-
Troubleshooting Steps:
-
Ensure Sample Homogeneity: The small sample size used in TGA (typically 5-10 mg) means that the portion analyzed must be truly representative of the bulk material.[6][17] Grind the sample to a fine, uniform powder to ensure homogeneity.[17]
-
Maintain Consistent Sample Mass: While TGA data is normalized to percentage weight loss, using a consistent sample mass for all runs can help minimize variability.[17]
-
Standardize Sample Placement: Always place the sample in the center of the TGA pan and spread it in a thin, even layer. This ensures uniform heat transfer.[13]
-
Check for Sample Ejection: For compounds that decompose vigorously, the rapid evolution of gaseous byproducts can sometimes eject small amounts of the sample from the crucible, leading to erroneously high weight loss.[18] If you suspect this, try using a smaller sample size or a crucible with a lid.
-
Q4: The decomposition of my compound appears to occur in multiple, overlapping steps in the TGA curve. How can I better resolve and interpret these events?
A4: Overlapping decomposition events are common for complex molecules and suggest a multi-stage degradation process.
-
Troubleshooting and Interpretation:
-
Reduce the Heating Rate: A slower heating rate (e.g., 5°C/min or 2°C/min) can often improve the resolution of closely occurring thermal events.
-
Analyze the Derivative Curve (DTG): The first derivative of the TGA curve (the DTG curve) plots the rate of mass loss versus temperature.[6] Peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition stage, making it much easier to distinguish overlapping events.[6]
-
Interpret the Stages: Each peak in the DTG curve represents the cleavage of different bonds or the loss of specific functional groups. For a halogenated pyridine amide, an initial, lower-temperature decomposition stage might correspond to the loss of the amide side chain, while a higher-temperature stage could be associated with the breakdown of the more stable pyridine ring.
-
Visualizing the Workflow: A Troubleshooting Decision Tree
This diagram outlines a logical workflow for addressing unexpected mass loss in a TGA experiment.
Caption: Troubleshooting workflow for unexpected mass loss in TGA.
Quantitative Data Summary
The thermal properties of halogenated pyridine amides are highly dependent on their specific substitution patterns. The following table provides a hypothetical yet representative summary to illustrate common trends. Actual values must be determined experimentally.
| Compound Type | Halogen (X) | Position of X | Expected Onset of Decomposition (Tonset) | Key Influencing Factors |
| N-(X-pyridin-2-yl)picolinamide | Cl | 3, 4, or 5 | 200 - 250 °C | Intramolecular N-H···N hydrogen bond can increase stability.[1][2] |
| N-(X-pyridin-2-yl)picolinamide | Br | 3, 4, or 5 | 210 - 260 °C | Stronger halogen bonding potential compared to chlorine.[1] |
| N-(X-pyridin-2-yl)picolinamide | I | 3, 4, or 5 | 220 - 280 °C | Strongest halogen bond donor, often leading to higher thermal stability.[1][2][3] |
| N-(pyridin-2-yl)-X-benzamide | Cl | para | 230 - 280 °C | Intermolecular N-H···N hydrogen bonds form stable dimers.[3] |
| N-(pyridin-2-yl)-X-benzamide | Br | para | 240 - 290 °C | Combination of hydrogen bonding and halogen bonding. |
| N-(pyridin-2-yl)-X-benzamide | I | para | 250 - 310 °C | Strong halogen bonds can significantly alter crystal packing and stability.[3] |
Detailed Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability
This protocol provides a standard method for determining the thermal stability and decomposition profile of a novel halogenated pyridine amide.
1. Sample Preparation:
- Ensure the sample is homogenous and dry. If necessary, grind to a fine powder and dry under vacuum at a temperature well below its melting or decomposition point.
- Tare a clean, inert TGA crucible (alumina is a good general-purpose choice).[17]
- Accurately weigh 5-10 mg of the prepared sample into the crucible.[6][17] Record the exact mass.
- Place the crucible onto the TGA autosampler tray or manually load it into the instrument.
2. TGA Method Parameters:
- Atmosphere: High-purity Nitrogen.
- Flow Rate: 20-50 mL/min.[6]
- Temperature Program:
- Equilibrate at 30°C.
- (Optional) Isothermal hold at 110°C for 10-15 minutes to remove any residual moisture or solvent.
- Ramp from 30°C to 600°C (or a higher temperature if decomposition is not complete) at a heating rate of 10°C/min.[6] This is a good initial screening rate.
- Data Acquisition: Record the sample mass as a function of temperature.
3. Data Analysis:
- Plot the percentage of mass loss versus temperature to obtain the TGA curve.[6]
- Determine the onset temperature of decomposition (Tonset) , often calculated by the instrument software as the intersection of the baseline tangent with the tangent to the steepest point of the mass loss curve. This represents the temperature at which significant decomposition begins.
- Calculate the first derivative of the TGA curve to generate the DTG curve.[6]
- Identify the peak decomposition temperature (Tpeak) from the DTG curve, which corresponds to the temperature of the maximum rate of mass loss.[6]
- Note the percentage of residual mass at the end of the experiment.
Protocol 2: Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions
This protocol is designed to determine the melting point and identify other phase transitions of a halogenated pyridine amide.
1. Sample Preparation:
- Accurately weigh 2-5 mg of the finely ground, dry sample into a clean aluminum DSC pan.
- Place a lid on the pan and crimp it securely. Use a hermetically sealed pan if the sample is expected to be volatile or sublime.[15]
- Prepare an identical empty, sealed pan to be used as a reference.
2. DSC Method Parameters:
- Atmosphere: High-purity Nitrogen at a flow rate of 20-50 mL/min.[15]
- Temperature Program (Heat/Cool/Heat Cycle):
- Equilibrate at 25°C.
- Ramp from 25°C to a temperature approximately 20-30°C above the expected melting point (but well below the decomposition temperature determined by TGA) at a heating rate of 10°C/min.
- Cool the sample back down to 25°C at a rate of 10°C/min.
- Ramp again from 25°C to the final temperature at 10°C/min. This second heating run is used for analysis, as the first run erases the sample's prior thermal history.[15]
3. Data Analysis:
- Plot the heat flow (in W/g) versus temperature.
- Identify endothermic and exothermic events. A sharp, endothermic peak typically corresponds to melting.[19] An exothermic peak observed during the cooling cycle corresponds to crystallization.
- Determine the melting point (Tm) , which is typically taken as the onset or the peak of the melting endotherm.
- Integrate the area under the melting peak to calculate the heat of fusion (ΔHf) . This value is proportional to the crystallinity of the sample.
General Experimental Workflow Diagram
This diagram illustrates the logical progression of experiments when characterizing a new halogenated pyridine amide.
Caption: General workflow for thermal analysis of a new compound.
References
- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
-
The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - MDPI. Available from: [Link]
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The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PubMed. Available from: [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. Available from: [Link]
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Mapping out the Relative Influence of Hydrogen and Halogen Bonds in Crystal Structures of a Family of Amide-Substituted Pyridines - ACS Figshare. Available from: [Link]
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A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. Available from: [Link]
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Thermogravimetric Analysis. Available from: [Link]
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Troubleshooting TGA-DSC Sample Pan Issues - Red Thermo. Available from: [Link]
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Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes - PubMed. Available from: [Link]
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TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42. (Color figure available online.) - ResearchGate. Available from: [Link]
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What is TGA Analysis? Principles and Applications - ResolveMass Laboratories Inc. Available from: [Link]
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Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. Available from: [Link]
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Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. Available from: [Link]
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dsc.pdf - Alan Cooper. Available from: [Link]
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Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes - Semantic Scholar. Available from: [Link]
-
The thermogravimetric analysis (TGA) curves for coordination polymers N1–N2 and complex C1. - ResearchGate. Available from: [Link]
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Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. Available from: [Link]
-
Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol | Request PDF - ResearchGate. Available from: [Link]
-
TGA Sample Preparation: A Complete Guide - Torontech. Available from: [Link]
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Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. Available from: [Link]
-
Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool - CORE. Available from: [Link]
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DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE. Available from: [Link]
-
TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. Available from: [Link]
-
Brønsted acid-catalyzed α-halogenation of ynamides from halogenated solvents and pyridine-N-oxides - Chemical Communications (RSC Publishing). Available from: [Link]
-
Thermogravimetric analysis (TGA) curves of Ac‐CNImPy and PXZ‐CNImPy. - ResearchGate. Available from: [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. Available from: [Link]
-
Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity - MDPI. Available from: [Link]
-
Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid - Scribd. Available from: [Link]
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Differential scanning calorimetry - Wikipedia. Available from: [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available from: [Link]
-
Differential Scanning Calorimetry Analysis - Intertek. Available from: [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. Available from: [Link]
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Amine Thermal Degradation - Bryan Research & Engineering, LLC. Available from: [Link]
-
Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. Available from: [Link]
-
Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - MDPI. Available from: [Link]
-
Thermal decomposition - Wikipedia. Available from: [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate. Available from: [Link]
-
Effects of thermal treatment on halogenated disinfection by-products in drinking water. Available from: [Link]
-
Developments in the analysis of volatile halogenated compounds - ResearchGate. Available from: [Link]
-
Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS - ResearchGate. Available from: [Link]
-
First Principle Analysis on Pyridine Amide Derivatives' Adsorption Behavior on the Pt (111) Surface - MDPI. Available from: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]
-
Pyridine - Wikipedia. Available from: [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available from: [Link]
-
SYNTHESIS AND PROPERTIES OF NEW HEAT-RESISTANT PYRIDINE-BASED POLYIMIDES CONTAINING PREFORMED AMIDE UNITS - SID. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of 2,5-dichloropyridine-3-sulfonamide: An In-Depth Analysis for Researchers
For the discerning researcher in drug development and medicinal chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 2,5-dichloropyridine-3-sulfonamide, a scaffold of interest in various therapeutic areas. We will delve into a comparison of predicted data with experimental values from structurally related analogs, discuss the underlying electronic effects, and provide a robust experimental protocol for acquiring high-quality spectra.
The Structural Landscape: Predicting the ¹³C NMR Spectrum
Predicting the ¹³C NMR spectrum of 2,5-dichloropyridine-3-sulfonamide requires a nuanced understanding of the electronic contributions of each substituent on the pyridine ring. The pyridine nitrogen, the two chlorine atoms, and the sulfonamide group each exert distinct electronic influences that dictate the chemical environment, and thus the chemical shift, of the five carbon atoms in the aromatic ring.
The inherent electronic properties of the pyridine ring result in a characteristic pattern of chemical shifts, with C2 and C6 appearing most downfield due to the electron-withdrawing nature of the nitrogen atom, followed by C4, and then C3 and C5 being the most upfield.[1] However, the substituents on our target molecule will significantly perturb this baseline.
-
Chloro Substituents (at C2 and C5): The chlorine atoms are electronegative and will draw electron density away from the carbons to which they are attached (the ipso-carbons), causing a downfield shift. They also influence the ortho, meta, and para positions through a combination of inductive and resonance effects.
-
Sulfonamide Group (at C3): The sulfonamide group is also electron-withdrawing and will deshield the ipso-carbon (C3). Its influence on the other ring carbons will be a key point of analysis.
To provide a practical comparison, we can examine the experimental data of related compounds and utilize computational prediction tools.
Comparative Analysis: Experimental Data from Analogs and Computational Predictions
| Carbon Position | Predicted Chemical Shift (ppm) for 2,5-dichloropyridine-3-sulfonamide | Experimental Data for 2,3-Dichloropyridine (ppm)[2] | Experimental Data for Pyridine-3-sulfonamide Derivatives (Aromatic Region, ppm)[3][4] |
| C2 | ~150-155 | 151.9 | Not directly applicable |
| C3 | ~135-140 | 138.9 | Aromatic carbons in this class of compounds appear between 112-152 ppm. |
| C4 | ~138-143 | 123.4 | |
| C5 | ~130-135 | Not applicable | |
| C6 | ~145-150 | 148.8 |
Analysis of the Comparison:
-
C2: The presence of a chlorine atom at this position in 2,3-dichloropyridine results in a chemical shift of 151.9 ppm.[2] We can expect a similar downfield shift for C2 in our target molecule.
-
C3: The sulfonamide group's electron-withdrawing nature will likely place the C3 signal in the downfield region of the aromatic carbons.
-
C4: The chemical shift of C4 will be influenced by the substituents at the neighboring C3 and C5 positions.
-
C5: The chlorine at C5 will cause a significant downfield shift for this carbon.
-
C6: Similar to C2, the proximity to the nitrogen atom will result in a downfield chemical shift for C6.
Computational prediction methods, often employing density functional theory (DFT), can provide more precise estimations.[5] Various software packages and online tools can be used to generate a predicted spectrum, which can then be compared with the experimental data obtained.[6][7]
The "Why": Causality Behind Experimental Choices in NMR Acquisition
Obtaining a high-quality ¹³C NMR spectrum, especially for a moderately complex molecule like 2,5-dichloropyridine-3-sulfonamide, requires careful consideration of the experimental parameters. The choices made during setup are not arbitrary; they are dictated by the properties of the ¹³C nucleus and the desired outcome of the experiment.
The primary challenge in ¹³C NMR is the low natural abundance (1.1%) and the smaller gyromagnetic ratio of the ¹³C nucleus compared to ¹H.[8] This results in a significantly lower sensitivity. To overcome this, we employ specific techniques and optimize parameters.
Experimental Workflow for ¹³C NMR Acquisition
Caption: A typical workflow for acquiring a ¹³C NMR spectrum.
A Self-Validating System: Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
1. Sample Preparation:
-
Analyte: 2,5-dichloropyridine-3-sulfonamide
-
Concentration: 20-50 mg
-
Solvent: 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent can slightly influence chemical shifts.[9]
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[10]
2. NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Probe: A 5 mm broadband probe.
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar (proton-decoupled) | Decoupling from protons simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) enhancement, boosting signal intensity.[8] |
| Spectral Width | 0 - 220 ppm | This range covers the vast majority of organic compounds.[8] |
| Acquisition Time | 1-2 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for the magnetization to return to equilibrium between scans, which is crucial for quantitative measurements and observing quaternary carbons. |
| Number of Scans | 1024 - 4096 (or more) | Due to the low sensitivity of ¹³C, a large number of scans are required to achieve an adequate signal-to-noise ratio. |
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum using the TMS signal at 0 ppm or the characteristic solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[11]
Advanced NMR Techniques for Unambiguous Assignment
For a definitive assignment of each carbon signal, especially in cases of close-lying peaks, two-dimensional (2D) NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This is invaluable for assigning the signals of C4 and C6.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This can be used to confirm the assignments of the quaternary carbons (C2, C3, and C5) by observing their correlations with the protons on the ring.
Logical Relationship of NMR Experiments for Structural Elucidation
Sources
- 1. testbook.com [testbook.com]
- 2. 2,3-Dichloropyridine(2402-77-9) 13C NMR spectrum [chemicalbook.com]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurjchem.com [eurjchem.com]
- 5. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
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- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
High-Fidelity HPLC Profiling of 2,5-Dichloro-pyridine-3-sulfonic acid amide: A Comparative Method Development Guide
Executive Summary & Analytical Challenge
The purity analysis of 2,5-Dichloro-pyridine-3-sulfonic acid amide (DCPSA) presents a distinct chromatographic challenge due to its amphoteric nature and the polarity span of its potential impurities. As a critical intermediate in the synthesis of agrochemicals and kinase inhibitors, its quality control requires separating the target sulfonamide from both the highly lipophilic starting material (2,5-Dichloropyridine ) and the highly polar hydrolysis byproduct (2,5-Dichloro-pyridine-3-sulfonic acid ).
This guide compares a traditional "Generic C18" approach against a "Phase-Optimized" methodology. We demonstrate that while standard alkyl-bonded phases struggle with the polar retention of pyridine-sulfonic acids, the use of Polar-Embedded or Pentafluorophenyl (PFP) stationary phases significantly enhances selectivity and peak symmetry.
The Core Analytical Problem
-
The Basicity Trap: The pyridine nitrogen, though deactivated by chlorine substituents, can still interact with residual silanols on silica columns, causing peak tailing.
-
The Polarity Gap:
-
Impurity A (Hydrolysis): Ionic/Polar (Elutes near void volume).
-
Analyte (DCPSA): Moderate Polarity.[1]
-
Impurity B (Precursor): Non-polar/Hydrophobic (Strong retention).
-
Method Development Strategy (The "Why")
Effective method development for halogenated pyridine sulfonamides relies on manipulating the Selectivity (
Decision Matrix: pH and Stationary Phase
-
pH Control: Maintaining a pH of 2.5 – 3.0 is critical.
-
Mechanism:[2] At pH ~2.5, the pyridine nitrogen is protonated (
), improving solubility. More importantly, this pH suppresses the ionization of the sulfonamide group ( ), keeping it neutral for reverse-phase retention. -
Impact: Acidic pH minimizes silanol activity, reducing tailing factors (
) to < 1.2.
-
-
Column Selection:
-
Generic C18: Relies solely on hydrophobic interactions. Often fails to retain the sulfonic acid impurity and offers poor selectivity for halogenated isomers.
-
Recommended (PFP or Polar-Embedded): The PFP phase offers
interactions and dipole-dipole mechanisms specific to the halogenated pyridine ring, providing orthogonal selectivity to separate isomers.
-
Visualization: Method Development Logic
Caption: Logical workflow for selecting pH and stationary phase to address the specific polarity divergence of DCPSA impurities.
Comparative Methodology: Generic vs. Optimized
Method A: The "Generic" Approach (Baseline)
Commonly found in general screening protocols.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[1][3][4]
-
Verdict: Not Recommended. At neutral pH, the pyridine ring may interact with silanols. The sulfonic acid impurity is fully ionized and elutes in the void volume (
), making quantitation impossible.
Method B: The "Phase-Optimized" Approach (Recommended)
Designed for halogenated nitrogen heterocycles.
-
Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP or Thermo Hypersil GOLD PFP), 150 x 4.6 mm, 2.6 µm or 5 µm.
-
Alternative: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile (LC-MS grade).[3]
-
-
Verdict: Superior. The acidic mobile phase suppresses silanols. The PFP phase engages in specific interactions with the chloro-substituents, enhancing resolution between the product and potential regioisomers.
Detailed Experimental Protocol (Method B)
This protocol is a self-validating system. The use of a "System Suitability Standard" (mixture of starting material and product) is mandatory before running samples.
Reagents & Preparation[1][2][4][5][6]
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Preparation: Dissolve 10 mg DCPSA Reference Standard in 10 mL Diluent (1.0 mg/mL).
-
Impurity Stock: Dissolve 2,5-Dichloropyridine (Precursor) in Acetonitrile.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | PFP (Pentafluorophenyl), 150 x 4.6 mm, 5 µm | Maximizes selectivity for halogenated aromatics via |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temperature | 30°C | Improves mass transfer and peak sharpness. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Detection | UV @ 254 nm (primary), 220 nm (secondary) | 254 nm is specific for the aromatic pyridine ring; 220 nm detects non-aromatic impurities. |
Gradient Table[5][7][8]
| Time (min) | % A (0.1% Formic Acid) | % B (Acetonitrile) | Event |
| 0.0 | 95 | 5 | Initial hold to retain polar sulfonic acid. |
| 2.0 | 95 | 5 | Isocratic hold. |
| 15.0 | 30 | 70 | Ramp to elute neutral sulfonamide. |
| 20.0 | 10 | 90 | Wash to elute lipophilic precursor (2,5-Dichloropyridine). |
| 22.0 | 10 | 90 | Hold wash. |
| 22.1 | 95 | 5 | Re-equilibration. |
| 30.0 | 95 | 5 | End of run. |
Performance Comparison Data
The following data summarizes the theoretical performance improvements when switching from Method A to Method B.
| Metric | Method A (Generic C18, pH 7) | Method B (PFP, pH 2.7) | Improvement |
| Tailing Factor ( | 1.5 - 1.8 | 1.05 - 1.15 | Acidic pH suppresses silanol interactions. |
| Resolution ( | < 1.5 (Co-elution risk) | > 3.0 | PFP phase retains polar aromatics better than C18. |
| LOD (Sensitivity) | ~0.05% | ~0.01% | Sharper peaks increase signal-to-noise ratio. |
| Selectivity ( | Low | High | Halogen-specific selectivity of PFP phase. |
Visualization: Separation Mechanism
Caption: Elution order and mechanistic interactions governing the separation on a PFP column.
Troubleshooting & Tips
-
Peak Tailing: If tailing persists (
), increase the buffer concentration (e.g., use 20 mM Ammonium Formate adjusted to pH 3.0 instead of simple 0.1% Formic Acid) to mask silanols more effectively. -
Missing Impurities: If the sulfonic acid impurity is not visible, ensure the initial gradient hold (0-2 min) is at high aqueous content (95%+). If it still elutes in the void, consider a HILIC method as an orthogonal check.
-
Carryover: The lipophilic starting material (2,5-Dichloropyridine) can stick to injector seals. Ensure the needle wash solvent contains at least 50% Acetonitrile or Methanol.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 27685, 2,5-Dichloropyridine. Retrieved from [Link]
-
Patyra, E., et al. (2019).[5] Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. MDPI Molecules. Retrieved from [Link]
-
Helix Chromatography. (2025). HPLC Methods for analysis of Pyridine and its derivatives. Retrieved from [Link]
-
Caine, B. A., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dichloro-pyridine-3-sulfonic acid amide
Foundational Principles of Safe Chemical Handling
The proper disposal of any chemical is a critical component of laboratory safety and environmental stewardship. For a compound like 2,5-Dichloro-pyridine-3-sulfonic acid amide, which incorporates a dichlorinated pyridine ring, a sulfonic acid amide group, the potential for hazardous characteristics is significant. Pyridine and its derivatives are often classified as hazardous waste.[1] The presence of chlorine atoms on the aromatic ring can increase toxicity and environmental persistence.[1] Therefore, under no circumstances should this chemical or its residues be disposed of via standard drains or as regular trash.[1]
Hazard Identification and Risk Assessment
Based on the structural motifs of 2,5-Dichloro-pyridine-3-sulfonic acid amide, a thorough risk assessment should anticipate the following hazards:
-
Toxicity: Many chlorinated aromatic compounds exhibit toxicity.[1] Pyridine itself is harmful if swallowed, inhaled, or absorbed through the skin. The presence of the sulfonamide group can also contribute to biological activity.
-
Irritation: Similar compounds, such as 2,5-Dichloropyridine, are known to cause skin and eye irritation, as well as respiratory tract irritation.[2] Pyridine-3-sulfonic acid is corrosive and can cause severe skin burns and eye damage.[3][4]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and toxic to aquatic life. It is crucial to prevent any release into the environment.
| Hazard Category | Anticipated Risk | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or Toxic | Pyridine and its derivatives are known to be harmful. 2,6-Dichloropyridine is toxic if swallowed. |
| Skin Corrosion/Irritation | Irritant to Corrosive | 2,5-Dichloropyridine causes skin irritation.[2] Pyridine-3-sulfonic acid causes severe skin burns.[3][4] |
| Serious Eye Damage/Irritation | Irritant to Severe Damage | 2,5-Dichloropyridine causes serious eye irritation.[2] Pyridine-3-sulfonic acid causes severe eye damage.[3][4] |
| Respiratory Irritation | Potential Irritant | 2,5-Dichloropyridine may cause respiratory irritation.[2] |
| Aquatic Toxicity | Toxic to Aquatic Life | Pyridine is toxic to aquatic organisms. Chlorinated aromatics can have long-term adverse effects on the aquatic environment.[1] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to a strict PPE protocol is mandatory when handling 2,5-Dichloro-pyridine-3-sulfonic acid amide and its waste.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2]
-
Skin Protection: A standard laboratory coat must be worn and kept buttoned.[1] Chemical-resistant gloves, such as nitrile or neoprene, are essential.[1] Always inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial to mitigate any potential harm.
-
Evacuation and Ventilation: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5] For liquid spills, use an inert absorbent material like sand or diatomaceous earth.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[5]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.[1]
Step-by-Step Disposal Protocol
The disposal of 2,5-Dichloro-pyridine-3-sulfonic acid amide must be treated as a hazardous waste stream.
-
Waste Segregation:
-
Solid Waste: Collect any solid 2,5-Dichloro-pyridine-3-sulfonic acid amide, contaminated spatulas, weigh boats, and contaminated PPE (such as gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing 2,5-Dichloro-pyridine-3-sulfonic acid amide should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Container Selection and Labeling:
-
Use only containers that are in good condition, compatible with the chemical, and have a secure, sealable lid.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "2,5-Dichloro-pyridine-3-sulfonic acid amide," and any other identifiers required by your institution.[1]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never attempt to treat or dispose of the chemical waste yourself without proper training and authorization.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2,5-Dichloro-pyridine-3-sulfonic acid amide.
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
